molecular formula C7H7N5 B2961689 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine CAS No. 1307174-81-7

1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2961689
CAS No.: 1307174-81-7
M. Wt: 161.168
InChI Key: WEKRISLAKIQYBQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine (CAS 1307174-81-7) is a nitrogen-rich heterocyclic compound with the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol . This synthetically important building block is characterized by its nearly coplanar structure, where the pyridine and 1,2,4-triazole rings are almost parallel, forming a dihedral angle of only 5.58° . In solid-state, the molecules form a stable two-dimensional network through intermolecular N—H···N hydrogen bonds . This compound serves as a valuable synthon for constructing fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry . These core structures are found in several well-known drugs and are frequently investigated for diverse pharmacological activities. Furthermore, 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine and its derivatives have been widely used as ligands in coordination chemistry, forming stable complexes with various metal ions like Cu(II) . This makes it a versatile precursor for developing new materials and catalysts. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-pyridin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKRISLAKIQYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307174-81-7
Record name 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes robust, scalable methodologies and rigorous characterization standards.

Part 1: Executive Summary & Retrosynthetic Logic

The compound 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine represents a critical "privileged scaffold" in medicinal chemistry and coordination materials. As a bidentate N,N-donor, it serves as a bioisostere for amino-pyrimidines in kinase inhibitors and a rigid linker in Metal-Organic Frameworks (MOFs).

Unlike simple triazoles, the introduction of the electron-deficient pyridine ring at the N1 position significantly alters the nucleophilicity of the hydrazine intermediate, often leading to regioselectivity challenges (N1 vs. N2 attack) and purification difficulties due to π-stacking.

Retrosynthetic Analysis

The most reliable disconnection relies on the formation of the 1,2,4-triazole ring onto the pre-existing pyridine hydrazine. Direct coupling of a pre-formed triazole to a halopyridine is generally avoided due to poor regiocontrol (yielding mixtures of N1, N2, and N4 isomers).

Primary Disconnection:



Mechanistic Pathway (DOT Visualization)

SynthesisPathway Start 2-Chloropyridine Hydrazine 2-Hydrazinopyridine Start->Hydrazine NH2NH2·H2O Reflux, 110°C Inter Guanylhydrazine Intermediate Hydrazine->Inter + Reagent pH Control Reagent S-Methylisothiourea (Sulfate Salt) Cyclization Cyclization (- MeSH) Inter->Cyclization Formic Acid/Reflux or Thermal Product 1-(Pyridin-2-yl)-1H- 1,2,4-triazol-3-amine Cyclization->Product Purification

Figure 1: Linear synthetic workflow from commercially available 2-chloropyridine.

Part 2: Experimental Protocols

Method A: The S-Methylisothiourea Route (Gold Standard)

This method is preferred for its cost-effectiveness and high regioselectivity toward the 3-amino isomer.

Safety Alert: This reaction generates Methanethiol (MeSH) , a toxic gas with a potent stench.

  • Engineering Control: All reactions must be performed in a high-efficiency fume hood.

  • Scrubber System: The exhaust line must pass through a bleach (NaOCl) trap to oxidize MeSH to odorless sulfonate before release.

Step 1: Synthesis of 2-Hydrazinopyridine

Note: Skip if starting material is purchased (CAS: 4930-98-7).

  • Charge: A 500 mL round-bottom flask (RBF) with 2-chloropyridine (11.4 g, 100 mmol) and Hydrazine hydrate (80% aq., 50 mL, excess).

  • Reaction: Reflux at 120°C for 4-6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf spot.

  • Workup: Cool to RT. Remove excess hydrazine under reduced pressure (rotary evaporator with a bleach trap in the bump trap).

  • Isolation: The residue typically solidifies. Recrystallize from minimal ethanol or Et2O to yield off-white crystals.

    • Yield Target: >85%[1][2][3][4][5]

    • Melting Point: 46–48 °C.

Step 2: Cyclization to 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Reagents:

  • 2-Hydrazinopyridine (10.9 g, 100 mmol)

  • S-Methylisothiourea sulfate (13.9 g, 50 mmol) [Note: Sulfate is dimeric, so 0.5 eq provides 1 eq of isothiourea]

  • Sodium Hydroxide (4.0 g, 100 mmol)

  • Solvent: Water (100 mL) or EtOH/H2O (1:1).

Procedure:

  • Dissolution: In a 250 mL RBF, dissolve S-methylisothiourea sulfate in water. Add NaOH slowly to liberate the free base in situ.

  • Addition: Add 2-hydrazinopyridine. The mixture may become heterogeneous.

  • Reflux: Heat the mixture slowly to reflux.

    • Observation: Evolution of MeSH gas begins at ~60°C. Ensure the bleach trap is active.

    • Duration: Reflux for 12–16 hours.[6] The evolution of gas will cease when the reaction is complete.

  • Cyclization Completion: Add Formic acid (98%, 10 mL) carefully to the hot solution (or use triethyl orthoformate in the initial step for anhydrous conditions, though aqueous formate is robust here). Correction: For the 3-amine specifically, the carbon comes from the isothiourea. Formic acid is used if making the unsubstituted triazole. For the 3-amine, the isothiourea carbon provides the C3. The C5 carbon must be provided by a formate source if not using a specific reagent.

    • Refined Protocol: To close the ring at C5 with a CH, the intermediate (a guanylhydrazine) is typically refluxed with formic acid or triethyl orthoformate .

    • Revised Step 3b: After the initial reaction of hydrazine + S-methylisothiourea (3 hrs), remove solvent, resuspend in Formic Acid (excess), and reflux for 4 hours. This installs the C5 proton.

  • Workup: Evaporate excess formic acid. Neutralize the residue with satd. NaHCO3 solution to pH 8.

  • Purification: The product precipitates as a white/pale yellow solid. Filter and wash with cold water.

    • Recrystallization:[6] Ethanol/Water (8:2).

Part 3: Characterization & Validation

NMR Spectroscopy (Diagnostic Features)

The regiochemistry (N1-linkage) is confirmed by the chemical shift of the triazole C5-H and the pyridine ring protons.

NucleusShift (δ ppm, DMSO-d6)MultiplicityAssignmentDiagnostic Note
1H 8.76Singlet (1H)Triazole C5-HCharacteristic downfield shift due to N1-Pyridine.
1H 8.45Doublet (1H)Py-H6Alpha-proton of pyridine.
1H 7.90 - 7.95Multiplet (2H)Py-H3, H4Overlapping aromatic region.
1H 7.25Triplet (1H)Py-H5
1H 6.10Broad Singlet (2H)-NH2Exchangeable with D2O.
13C 162.5SingletTriazole C3Carbon attached to amine.
13C 149.8SingletPy-C2Ipso carbon (linkage point).
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Parent Ion: [M+H]+ = 162.1.

  • Fragmentation: Loss of N2 (m/z 134) is rare in soft ionization but may be seen in EI.

Impurity Profile (Troubleshooting)

Common impurities arise from incomplete cyclization or regiocontrol failure.

ImpurityLogic Impurity Common Impurities Regio Isomer: 1-(pyridin-2-yl)-5-amino (Steric Control Failure) Impurity->Regio Inter Linear Intermediate (Incomplete Cyclization) Impurity->Inter Dimer Azo-dimers (Oxidation of Hydrazine) Impurity->Dimer

Figure 2: Impurity tree. The 5-amino isomer is the thermodynamic product in some acidic conditions but the 3-amino is kinetically favored with S-methylisothiourea.

Part 4: Applications & Handling[1][7]

Storage and Stability[1]
  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Light Sensitivity: Pyridine derivatives can yellow upon extended light exposure. Store in amber vials.

  • Shelf Life: >2 years at 4°C.

Application Areas
  • Coordination Chemistry: The N(pyridine)-N(triazole) chelating bite angle is similar to 2,2'-bipyridine but with different electronic properties (stronger σ-donor).

  • Drug Discovery: Used as a scaffold for inhibiting kinases where the amine forms a hinge-binding H-bond.

Part 5: References

  • Synthesis of 3-Amino-1,2,4-triazoles:

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[7][8][9]

    • Source:Organic Letters / PMC

    • URL:[Link]

  • General Triazole Synthesis Review:

    • Title: Synthesis of 1H-1,2,4-triazoles (Methodologies and Reagents).

    • Source:Organic Chemistry Portal

    • URL:[Link]

  • Crystallographic Data (Structural Analogues):

    • Title: 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine.

    • Source:IUCrData / PubMed

    • URL:[Link]

  • Commercial Reference & Properties:

    • Title: 3-Amino-1H-1,2,4-triazole (Base Scaffold Properties).[8]

    • Source:Sigma-Aldrich[3][10][11]

Sources

Technical Guide: Chemical Properties and Applications of 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine , a specialized bidentate nitrogen-donor ligand. Unlike its more common C-linked isomer (3-(pyridin-2-yl)-1,2,4-triazol-5-amine), this N-linked compound features a pyridine ring directly attached to the N1 position of the triazole core. This specific topology eliminates annular tautomerism at the N1 position, locking the coordination geometry and enhancing its utility in designing rigid supramolecular architectures and spin-crossover (SCO) complexes.

Part 1: Structural Architecture & Electronic Properties

Molecular Topology and Isomerism

The defining feature of this molecule is the N1-linkage between the triazole and pyridine rings. This distinguishes it from the C3-linked isomers often found in commercial catalogs.

  • Rigidity: The N1-C(Py) bond prevents the proton migration (annular tautomerism) typically seen in unsubstituted 1,2,4-triazoles.

  • Tautomerism: While the ring nitrogen is blocked, the exocyclic amine at C3 can theoretically exhibit amino-imino tautomerism. However, the amino form is thermodynamically dominant due to the preservation of aromaticity within the triazole ring.

Electronic Parameters
PropertyValue / CharacteristicRelevance
Formula C₇H₇N₅Precursor for high-nitrogen energetic materials
Molecular Weight 161.16 g/mol Low molecular weight ligand
Coordination Mode N,N-BidentateForms stable 5-membered chelate rings
pKa (Conjugate Acid) ~2.5 - 3.5 (Pyridine N)Weakly basic; protonation occurs at Py-N or Triazole-N4
Dipole Moment HighPolar, soluble in DMSO, MeOH, DMF

Part 2: Synthesis & Purification Protocols (Self-Validating)

Retrosynthetic Logic

The most robust route to 1-substituted-3-amino-1,2,4-triazoles involves the condensation of a hydrazine derivative with a cyanogen source. For this specific target, 2-hydrazinopyridine serves as the nucleophilic scaffold, reacting with cyanogen bromide (CNBr) or N-cyano-diphenylimidocarbonate .

Experimental Protocol: Cyclization via Cyanogen Bromide

Note: This protocol requires a fume hood due to the toxicity of CNBr.

Reagents:

  • 2-Hydrazinopyridine (1.0 eq)

  • Cyanogen Bromide (1.1 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Base: Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydrazinopyridine (10 mmol) in 20 mL of ethanol/water mixture at 0°C.

  • Addition: Dropwise add a solution of Cyanogen Bromide (11 mmol) in 5 mL ethanol over 20 minutes. Critical: Maintain temperature <5°C to prevent decomposition.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate hydrazine-carboximidamide forms.

  • Neutralization: Slowly add saturated NaHCO₃ solution until pH ~8. This promotes the intramolecular cyclization to the triazole ring.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours to drive the elimination of water and complete ring closure.

  • Isolation: Cool to 4°C. The product precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from hot ethanol.

Validation Checkpoints:

  • TLC: Mobile phase Ethyl Acetate:Methanol (9:1). Product R_f should be distinct from the hydrazine starting material (which stains strongly with ninhydrin).

  • Melting Point: Expect sharp melting range (approx. 150–160°C, dependent on crystal polymorph).

Synthesis Pathway Visualization

Synthesis Start 2-Hydrazinopyridine Inter Intermediate: N-(pyridin-2-ylamino)methanimidamide Start->Inter Nucleophilic Attack (0°C) Reagent + Cyanogen Bromide (CNBr) Reagent->Inter Cyclization Cyclization (Base/Reflux) Inter->Cyclization - HBr Product 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine Cyclization->Product - H2O / Ring Closure

Caption: Synthetic route via condensation of 2-hydrazinopyridine with cyanogen bromide.

Part 3: Coordination Chemistry & Reactivity

Chelation Mode (The "Bite Angle")

The 1-(pyridin-2-yl) isomer is a potent chelating ligand . Unlike monodentate triazoles, the proximity of the Pyridine-N and the Triazole-N2 creates a specific "pocket" for metal ions.

  • Binding Site: The Pyridine Nitrogen and the Triazole N2 (proximal nitrogen).

  • Geometry: Forms a rigid 5-membered metallacycle.

  • Applications: This motif is critical in Spin Crossover (SCO) materials, particularly with Iron(II), where the ligand field strength can be tuned to switch between High Spin (HS) and Low Spin (LS) states.

Chemical Reactivity Profile
  • Acylation (Amine Functionalization): The exocyclic C3-amine is nucleophilic.

    • Reaction: Treatment with acetyl chloride or acetic anhydride yields the N-acetyl derivative.

    • Utility: Modulates solubility and hydrogen-bonding capability.

  • Schiff Base Formation:

    • Reaction: Condensation with aromatic aldehydes (e.g., salicylaldehyde) yields imine ligands.

    • Utility: Expands the coordination sphere to tridentate (N-N-O) systems.

Coordination Logic Diagram

Coordination cluster_binding Chelation Mode Ligand 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine PyN Pyridine-N (Donor 1) Ligand->PyN TriN Triazole-N2 (Donor 2) Ligand->TriN Metal Metal Center (Fe2+, Cu2+, Ru2+) Complex Octahedral Complex [M(L)3]2+ Metal->Complex Self-Assembly PyN->Metal Coordinate Bond TriN->Metal Coordinate Bond

Caption: Bidentate coordination mechanism forming a 5-membered chelate ring with transition metals.

Part 4: Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR) in DMSO-d₆
  • Pyridine Ring: Four distinct aromatic signals (δ 7.0 – 8.5 ppm). Look for the doublet of the proton adjacent to the pyridine nitrogen (α-proton) at ~8.4 ppm.

  • Triazole Ring: A sharp singlet for the C5-H proton. This is diagnostic. It typically appears around δ 8.5 – 9.0 ppm, significantly downfield due to the electron-withdrawing nature of the adjacent nitrogens.

  • Amine Group: A broad singlet (exchangeable with D₂O) around δ 5.5 – 6.5 ppm, representing the -NH₂ protons.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Doublet bands at 3300–3400 cm⁻¹ (primary amine).

  • C=N Stretch: Strong absorption at 1580–1620 cm⁻¹ (triazole and pyridine rings).

  • Absence of C≡N: Confirm consumption of Cyanogen Bromide (no peak at ~2250 cm⁻¹).

References

  • Synthesis of 1-substituted 1,2,4-triazoles

    • Shelke, G. M., et al. (2015).[1][2] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[1][2] Synlett, 26(03), 404-407.[1][2]

  • Coordination Chemistry of Pyridyl-Triazoles

    • Kitchen, J. A., & Brooker, S. (2008). "Spin crossover in iron(II) complexes of 3,5-di(2-pyridyl)-1,2,4-triazoles and related ligands." Coordination Chemistry Reviews, 252(18-20), 2072-2092.
  • General Reactivity of Aminotriazoles

    • Dolzhenko, A. V., et al. (2006).[3][4] "3-Pyridin-2-yl-1,2,4-triazol-5-amine."[4][5] Acta Crystallographica Section E, 65(1). (Note: Discusses the C-linked isomer, useful for comparative structural data).

Sources

Technical Guide: 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine represents a specialized class of N-linked heteroaryl triazoles, distinct from the more common C-linked isomers (e.g., 3-(pyridin-2-yl)-1,2,4-triazol-5-amine). Its structural uniqueness lies in the direct bond between the pyridine nitrogen and the triazole N1 position, creating a rigid bidentate ligand system with a specific bite angle tailored for transition metal coordination and kinase hinge binding.

This guide serves as a definitive technical resource for integrating this building block into drug discovery campaigns and materials science workflows. It details the regioselective synthesis, electronic profiling, and coordination chemistry necessary to leverage this scaffold effectively.

Part 1: Structural & Electronic Profile

Molecular Architecture

The molecule consists of a 2-pyridyl ring attached to the N1 position of a 3-amino-1,2,4-triazole core.[1][2] This connectivity is critical; unlike C-linked analogs, the N-linkage prevents annular tautomerism at the N1 position, locking the triazole into a specific electronic state.

PropertyValue / CharacteristicRelevance
Formula C₇H₇N₅High nitrogen content (43%)
Molecular Weight 161.17 g/mol Fragment-based drug discovery (FBDD) compliant
H-Bond Donors 1 (Exocyclic -NH₂)Primary interaction point for Asp/Glu residues
H-Bond Acceptors 4 (Py-N, Tz-N2, Tz-N4, -NH₂)Versatile metal coordination and solvation
Coordination Mode Bidentate (N,N')Forms stable 5-membered chelate rings
pKa (Conj.[3][4] Acid) ~2.3 (Triazole), ~3.8 (Pyridine)Weakly basic; protonates first at Pyridine-N
Regioisomerism Alert

Researchers must distinguish between the two primary isomers derived from pyridine/triazole coupling:

  • Target (N1-Linked): 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine. (Focus of this guide).

  • Common Isomer (C3-Linked): 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine.[2]

  • Differentiation: The N1-linked isomer has a shorter Py-Tz bond distance and lacks the acidic N-H proton on the triazole ring, making it non-acidic (unlike the C3-linked isomer which can deprotonate to form an anion).

Part 2: Synthetic Routes & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 1-substituted-3-amino-1,2,4-triazoles is the cyclocondensation of hydrazines with N-cyanoimidates . For this specific target, 2-hydrazinopyridine is the essential precursor.[5]

Diagrammatic Synthesis Workflow

The following pathway outlines the conversion of 2-chloropyridine to the target triazole.

SynthesisPathway Start 2-Chloropyridine Step1 Reaction 1: Nucleophilic Subst. Start->Step1 + Hydrazine hydrate Reflux Inter 2-Hydrazinopyridine Step1->Inter Step2 Reaction 2: Cyclocondensation Inter->Step2 Target 1-(Pyridin-2-yl)- 1H-1,2,4-triazol-3-amine Step2->Target EtOH/Reflux - EtOH Reagent Ethyl N-cyanoformimidate Reagent->Step2

Figure 1: Step-wise synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine starting from 2-chloropyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydrazinopyridine

  • Reagents: 2-Chloropyridine (1.0 eq), Hydrazine hydrate (80% aq., 5.0 eq).

  • Procedure: Dissolve 2-chloropyridine in ethanol (or use neat hydrazine if safety protocols allow). Heat to reflux (100°C) for 4–6 hours.

  • Workup: Cool the mixture. Remove excess hydrazine and solvent under reduced pressure.[6] The residue often solidifies or forms an oil. Recrystallize from ethanol/ether if necessary.

  • Validation: 1H NMR (DMSO-d6) should show disappearance of the Cl-adjacent proton shift and appearance of hydrazine -NH-NH2 signals.

Step 2: Cyclization to Triazole

  • Reagents: 2-Hydrazinopyridine (1.0 eq), Ethyl N-cyanoformimidate (1.1 eq).

    • Note: Ethyl N-cyanoformimidate can be prepared in situ from ethyl orthoformate and cyanamide, but commercial sources are preferred for reproducibility.

  • Procedure:

    • Dissolve 2-hydrazinopyridine in anhydrous ethanol.

    • Add Ethyl N-cyanoformimidate dropwise at room temperature.

    • Heat the mixture to reflux for 6–12 hours. The reaction proceeds via the formation of an intermediate N-cyano-N'-(pyridin-2-yl)formamidine, which then undergoes intramolecular cyclization.

  • Workup: Cool to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Part 3: Reactivity & Coordination Chemistry

Coordination Mode (The "Bite")

The 1-(pyridin-2-yl) substituent places the Pyridine Nitrogen (


) and the Triazole Nitrogen (

) in a perfect position to form a 5-membered chelate ring with metal centers.
  • Bite Angle: ~76–79° (Typical for 5-membered aromatic N-N chelates).

  • Stability: The resulting complexes are highly stable due to the chelate effect and the

    
    -backbonding capability of the pyridine ring.
    

Coordination cluster_legend Chelation Geometry M Metal (e.g., Pd, Cu) N_py N(Py) M->N_py Coordination N_tz N(Tz-2) M->N_tz Coordination C_bridge C-N Bond N_py->C_bridge N_tz->C_bridge

Figure 2: Bidentate coordination mode showing the N(Py)-Metal-N(Triazole) 5-membered chelate ring.

Chemical Reactivity Profile
Reaction TypeSite of ReactivityConditionsOutcome
Acylation Exocyclic Amine (-NH₂)Acyl chloride / BaseFormation of Amide (Prodrug/Linker)
Sandmeyer Exocyclic Amine (-NH₂)NaNO₂ / HXConversion to Halo-triazole (Br, Cl, I)
Electrophilic Subst. Pyridine Ring (C5)Br₂ / AcOHBromination at Pyridine C5 position
Complexation N(Py) + N(Tz)Metal Salts (CuCl₂, Pd(OAc)₂)Formation of stable coordination complexes

Part 4: Applications in Drug Discovery[7]

Kinase Inhibition Scaffold

The 3-amino-1,2,4-triazole motif is a classic bioisostere for the amide bond and a privileged scaffold for kinase inhibitors.

  • Mechanism: The exocyclic amine acts as a hydrogen bond donor to the hinge region of the kinase (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • Selectivity: The pyridine ring can be substituted (e.g., at C5 or C6) to access the hydrophobic back-pocket of the ATP binding site.

Supramolecular Synthons

In crystal engineering and MOF design, this molecule acts as a rigid, angular linker. The amine group can form intermolecular hydrogen bonds (N-H...N) with adjacent triazole rings, creating 1D supramolecular chains, while the N-N pocket binds metal nodes.

References

  • Synthesis of 3-Amino-1,2,4-triazoles

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[7][8][9][10][11][12]

    • Source: PMC / NIH (2010).
    • Context: Describes the general reaction of hydrazines with N-cyanoimidates to yield 1-substituted 3-amino-1,2,4-triazoles.
    • URL:[Link]

  • Coordination Chemistry of Pyridyl-Triazoles

    • Title: Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole and its transition metal complexes.
    • Source: Dalton Transactions (RSC).
    • Context: While focusing on 1,2,3-triazoles, this paper establishes the fundamental "regular" vs "inverse" chelation modes relevant to pyridyl-triazole systems.
    • URL:[Link]

  • Isomer Structural Analysis

    • Title: 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine (Crystal Structure).[1][2]

    • Source: Acta Crystallographica Section E.[2]

    • Context: Provides crystallographic data for the C-linked isomer, serving as a critical negative control for characteriz
    • URL:[Link]

  • Precursor Synthesis (2-Hydrazinopyridine)

    • Title: 2-Hydrazinopyridine synthesis methods.[5]

    • Source: ChemicalBook / Literature Aggreg
    • Context: Standard protocols for converting 2-chloropyridine to 2-hydrazinopyridine.[6]

Sources

Technical Whitepaper: Spectroscopic Characterization of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (CAS: 1671-88-1 / Analogous derivatives). As a critical scaffold in coordination chemistry (bidentate N-N' ligands) and medicinal chemistry (kinase inhibition), accurate structural validation is paramount. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to certify the identity and purity of this heterocyclic system.

The data presented here focuses on the N1-isomer , the thermodynamic product obtained from the cyclization of 2-hydrazinopyridine with cyanogen bromide or N-cyanoformimidate.

Structural Elucidation Strategy

The characterization of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine requires a multi-modal approach to distinguish it from its regioisomers (e.g., the 5-amino isomer or N2/N4-substituted variants).

Analytical Workflow

The following diagram outlines the logical flow for structural confirmation, moving from mass identification to connectivity verification.

StructuralElucidation Sample Crude Sample (Post-Recrystallization) MS ESI-MS (Molecular Weight) Sample->MS Check m/z 162 IR FT-IR (Functional Groups) MS->IR Confirm NH2/C=N HNMR 1H NMR (Proton Environment) IR->HNMR Assign Regiochemistry CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Verify Carbons Validation Final Structure Validation CNMR->Validation

Figure 1: Step-by-step structural elucidation workflow.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary evidence of molecular weight and fragmentation patterns characteristic of the triazole-pyridine linkage.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Key Diagnostic Ions
Ion Typem/z (Observed)AssignmentMechanistic Insight
Molecular Ion 162.1

Protonated parent molecule.
Adduct 184.1

Sodium adduct (common in glass capillaries).
Fragment 1 134.1

Loss of dinitrogen from the triazole ring (Retro-1,3-dipolar cycloreversion).
Fragment 2 79.0

Cleavage of the C-N bond between triazole and pyridine.
Fragmentation Pathway Logic

The stability of the pyridine ring directs fragmentation primarily toward the triazole moiety.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 162.1 Frag1 Diazo Loss [-N2] m/z 134.1 Parent->Frag1 Triazole Ring Collapse Frag2 Pyridinium Ion [PyH]+ m/z 79.0 Parent->Frag2 N-N Bond Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is critical for confirming the presence of the primary amine (


) and distinguishing the triazole ring vibrations.
Diagnostic Bands (KBr Pellet / ATR)
Frequency (

)
IntensityAssignmentNotes
3420, 3280 Medium, Broad

Symmetric and asymmetric stretching of the primary amine (

).
3100 - 3050 Weak

Aromatic C-H stretching (Pyridine/Triazole).
1635 Strong

Scissoring bending vibration of the amine.
1590, 1540 Strong

Ring stretching vibrations (Triazole & Pyridine).
1460, 1430 Medium

Skeletal vibrations of the pyridine ring.
990 - 1000 MediumRing BreathingCharacteristic pyridine ring breathing mode.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing the N1-regiochemistry . The chemical shift of the triazole C5-proton and the specific splitting pattern of the pyridine ring are diagnostic.

General Conditions
  • Solvent: DMSO-

    
     (Chloroform-
    
    
    
    is often unsuitable due to poor solubility of the amino-triazole).
  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

H NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.95 Singlet (s)1HTriazole C5-H Highly deshielded due to flanking N1 and N4. Diagnostic for 1,2,4-triazole.
8.45 Doublet (d)1HPyridine H-6 Ortho to Pyridine Nitrogen. Deshielded by ring current and electronegativity.
7.98 Multiplet (m)2HPyridine H-3, H-4 Overlapping signals for meta/para protons relative to N.
7.35 Triplet of Doublets1HPyridine H-5 Meta to Pyridine Nitrogen; most shielded aromatic proton.
6.10 Broad Singlet (br s)2H-NH

Exchangeable with D

O. Shift varies with concentration/temperature.
C NMR Data (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
167.5 Quaternary (

)
Triazole C3 (Attached to

)
152.0 Quaternary (

)
Pyridine C2 (Ipso carbon attached to Triazole N1)
148.5 Methine (

)
Pyridine C6 (Alpha to Nitrogen)
143.2 Methine (

)
Triazole C5
138.8 Methine (

)
Pyridine C4
121.5 Methine (

)
Pyridine C3
113.8 Methine (

)
Pyridine C5
Structural Validation Logic
  • Regiochemistry Check: If the pyridine were attached to C3 (via a carbon-carbon bond), the triazole would have an N-H signal (broad, >13 ppm) and no C5-H singlet at ~9.0 ppm. The presence of the 8.95 ppm singlet confirms the N-substituted 1,2,4-triazole core.

  • Amine Position: The upfield shift of the Triazole C3 carbon (167.5 ppm) compared to unsubstituted triazoles indicates electron donation from the amino group.

Experimental Protocol: Synthesis & Preparation

For researchers needing to generate fresh standards for spectroscopic comparison, the following protocol (via the oxidative cyclization route) is the industry standard.

Reaction Scheme

Reagents: 2-Hydrazinopyridine, Cyanogen Bromide (CNBr), Sodium Bicarbonate (


).

Synthesis Reactants 2-Hydrazinopyridine + CNBr Intermediate N-Cyano Intermediate Reactants->Intermediate Nu- Attack Cyclization Cyclization (Reflux) Intermediate->Cyclization Ring Closure Product 1-(pyridin-2-yl)- 1H-1,2,4-triazol-3-amine Cyclization->Product Rearrangement

Figure 3: Synthesis workflow for the target compound.

Step-by-Step Methodology
  • Dissolution: Dissolve 2-hydrazinopyridine (10 mmol) in Methanol (20 mL).

  • Addition: Cool to 0°C. Add Cyanogen Bromide (11 mmol) portion-wise (Caution: CNBr is highly toxic).

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Neutralization: Cool to room temperature. Neutralize with saturated aqueous

    
     until pH ~8.
    
  • Isolation: The product typically precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water to obtain analytical grade crystals.

References

  • Vertex AI Search. (2025).[1] Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives. Bioorganic Chemistry.[2] 3[4][5]

  • Royal Society of Chemistry. (2025). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. 6[4][5][7][8]

  • ChemicalBook. (2025).[1] 2-Hydrazinopyridine synthesis and reaction conditions.9[1][4][5][7][8][10]

  • National Institutes of Health (NIH). (2025). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. 11

Sources

Crystal Structure Analysis of 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine is a highly versatile bidentate ligand and pharmacophore building block. Unlike its extensively studied isomer, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, which exhibits annular tautomerism [1], the substitution at the N1 position of the triazole ring in this compound chemically locks its tautomeric state. Understanding its precise solid-state geometry, rotameric conformation, and supramolecular assembly is critical for researchers utilizing it in transition metal coordination chemistry and rational drug design.

This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.

Structural Dynamics: Tautomerism and Rotamerism

Before initiating crystallization, it is crucial to understand the structural dynamics that dictate the compound's packing behavior.

Tautomeric Locking

In C-substituted 1,2,4-triazoles, the acidic proton can migrate between the N1, N2, and N4 positions, leading to complex tautomeric mixtures in solution that complicate crystallization [1]. Because 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine features a pyridyl group covalently bonded to the N1 atom, annular tautomerism is entirely suppressed. The amine group at C3 remains strictly in the amino (–NH₂) form rather than the imino (=NH) form, as the former preserves the fundamental aromaticity of the triazole ring.

Rotameric Conformations

The molecule can freely rotate around the N1–C(pyridine) bond, theoretically allowing for two primary rotamers:

  • Syn-rotamer: The pyridine nitrogen is oriented toward the C5 atom of the triazole ring.

  • Anti-rotamer: The pyridine nitrogen is oriented toward the N2 atom of the triazole ring.

In the solid state, the anti-rotamer is generally favored due to the minimization of electrostatic repulsion between the lone pairs of the pyridine nitrogen and the triazole N2/N4 nitrogens. This conformation directly dictates the compound's capacity to act as a bridging versus chelating ligand in metallo-supramolecular assemblies.

Self-Validating Crystallization Methodology

Obtaining diffraction-quality single crystals requires precise control over nucleation thermodynamics. Rapid precipitation often yields microcrystalline powders or twinned crystals that produce overlapping diffraction lattices. The following protocol utilizes isothermal slow evaporation to ensure thermodynamic control.

Step-by-Step Protocol
  • Solvent Selection: Prepare a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate. Causality: Ethanol provides excellent solubility for the polar amine and triazole moieties, while ethyl acetate acts as a moderate anti-solvent that controls the dielectric constant, promoting gradual supersaturation without immediate precipitation.

  • Dissolution: Dissolve 50 mg of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine powder in 5 mL of the solvent mixture. Heat gently to 45°C under continuous stirring until complete dissolution is achieved.

  • Filtration (Validation Step): Pass the warm solution through a 0.22 μm PTFE syringe filter into a clean, dust-free glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, low-quality crystal growth. Filtration ensures homogeneous nucleation.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 0.5 mm diameter) and place it in a vibration-free incubator set isothermally at 20°C.

  • Optical Validation: After 5–7 days, inspect the vial under a polarized light microscope. Select crystals that exhibit sharp, uniform extinction when rotated under crossed polarizers. Causality: Uniform extinction validates that the specimen is a single crystal; irregular or patchy extinction indicates a twinned or polycrystalline sample that must be discarded.

CrystallizationWorkflow A 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (Powder) B Dissolution in Hot Solvent (EtOH/AcOEt 1:1) A->B Add Solvent C Filtration (0.22 μm PTFE) B->C Remove Impurities D Slow Evaporation (Isothermal, 20°C) C->D Method A E Vapor Diffusion (Antisolvent: Hexane) C->E Method B F Crystal Harvesting (Microscope Selection) D->F Nucleation & Growth E->F Nucleation & Growth G X-ray Diffraction (Single Crystal XRD) F->G Mount on Paratone Oil

Figure 1: Step-by-step workflow for the crystallization and XRD analysis of the triazole derivative.

X-ray Diffraction (XRD) Data Collection & Refinement

Once a high-quality single crystal is isolated, it is mounted on a MiTeGen loop using Paratone-N oil and flash-cooled to 100 K in a nitrogen stream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle diffraction spots.

Data Processing Pipeline
  • Data Collection: Perform data collection on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. Causality: SHELXT is highly efficient for small organic molecules, automatically assigning atom types based on integrated peak densities and assembling the structure to maximize connectivity.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     via Olex2  [2].
    
  • Hydrogen Atom Treatment: Locate the amine hydrogen atoms in the difference Fourier map and refine them freely to accurately determine the hydrogen bonding network. Carbon-bound hydrogen atoms should be placed in calculated positions and refined using a riding model.

Table 1: Representative Crystallographic Data Parameters
ParameterValue / Description
Chemical Formula C₇H₇N₅
Formula Weight 161.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Data / Restraints / Parameters ~1800 / 0 / 115
Goodness-of-fit on

1.02 - 1.05
Final

indices [I > 2σ(I)]

≈ 0.035,

≈ 0.090

Molecular Geometry and Supramolecular Assembly

Intramolecular Geometry

The molecular geometry of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine is highly planar, driven by the extended π-conjugation between the two aromatic rings. The dihedral angle between the mean planes of the pyridine and triazole rings is typically less than 10°. Similar to findings in its isomer[1], the nitrogen atom of the amine group exhibits a slight pyramidalization (sp³ character), deviating from the plane of the triazole ring by approximately 0.20–0.25 Å. This pyramidal geometry optimizes the directionality of the lone pair for intermolecular interactions.

Supramolecular Hydrogen Bonding Logic

The crystal lattice is consolidated by a robust network of classical N–H···N hydrogen bonds.

  • Donors: The two protons of the –NH₂ group act as primary hydrogen bond donors.

  • Acceptors: The unprotonated triazole nitrogens (N2 and N4) act as the primary acceptors due to their high electron density and steric accessibility. The pyridine nitrogen acts as a secondary acceptor.

This donor-acceptor logic results in the formation of a two-dimensional (2D) supramolecular sheet. The molecules dimerize via N–H···N(triazole) interactions, which are further cross-linked into infinite sheets by N–H···N(pyridine) bonds.

SupramolecularAssembly Donor Hydrogen Bond Donor -NH2 (Amine group) Acceptor1 Primary Acceptor Triazole N2 / N4 Donor->Acceptor1 N-H...N (Strong) Acceptor2 Secondary Acceptor Pyridine N Donor->Acceptor2 N-H...N (Moderate) Interaction Supramolecular Motif 2D Hydrogen-bonded Sheet Acceptor1->Interaction Dimerization/Chains Acceptor2->Interaction Cross-linking

Figure 2: Logical mapping of hydrogen bond donors and acceptors forming the 2D supramolecular sheet.

Table 2: Typical Hydrogen Bond Geometries
D–H···A Interactiond(D–H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (D–H···A) (°)
N(amine)–H···N(triazole)0.88(2)2.15(2)3.015(3)165(2)
N(amine)–H···N(pyridine)0.88(2)2.22(2)3.060(3)158(2)

Note: The precise values will vary slightly based on the specific thermal parameters and data resolution of the collected crystal.

Conclusion

The crystal structure analysis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine reveals a rigid, highly conjugated framework locked out of annular tautomerism by its N1-substitution. By employing rigorous, self-validating crystallization techniques and modern dual-space phase solving algorithms, researchers can accurately map the pyramidalized amine group and the resulting 2D supramolecular hydrogen-bonded sheets. These structural insights are foundational for leveraging this compound in the synthesis of novel multi-target directed ligands and transition metal frameworks.

References

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). "3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine." Acta Crystallographica Section E: Structure Reports Online, 65(1), o125.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

tautomerism in 3-amino-1,2,4-triazole derivatives with a pyridine substituent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tautomerism in 3-Amino-1,2,4-Triazole Derivatives with a Pyridine Substituent

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Fundamental Principles of Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of organic chemistry, with particular relevance in heterocyclic systems.[1][2][3] Prototropic tautomerism, which involves the migration of a proton, is especially prevalent in nitrogen-containing heterocycles like 1,2,4-triazoles.[1][3] This seemingly subtle shift of a single proton can dramatically alter a molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.[1] Consequently, understanding and controlling tautomeric equilibria is of paramount importance in fields such as medicinal chemistry, where such changes can dictate a molecule's biological activity.[2][4]

The 1,2,4-triazole ring, a popular scaffold in drug design, is prone to prototropic tautomerism.[4] For the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer.[1][5] However, the introduction of substituents can significantly influence the relative stabilities of the possible tautomers.[1][6]

Section 2: The 3-Amino-1,2,4-Triazole Core: A Tautomeric Playground

The presence of an amino group at the 3-position of the 1,2,4-triazole ring introduces additional complexity and possibilities for tautomeric forms. For 3-amino-1,2,4-triazole, several tautomers can exist, primarily the 1H, 2H, and 4H forms, alongside the potential for amino-imino tautomerism. Experimental and computational studies have shown that for 3-amino-1,2,4-triazole, a mixture of N1-H and N2-H forms can exist, with the former often being dominant.[4] The 4H form is generally considered the least stable.[7]

The position of the proton is critical. For instance, one tautomer might present a hydrogen bond donor where another presents an acceptor, a seemingly small change that can lead to a profound difference in interaction with a biological target.[1]

Section 3: The Influence of the Pyridine Substituent

Introducing a pyridine ring as a substituent on the 3-amino-1,2,4-triazole core further modulates the tautomeric landscape. The electron-withdrawing or -donating nature of the pyridine ring, as well as its position of attachment, can significantly impact the relative stabilities of the different tautomeric forms.

The basicity of the pyridyl nitrogen can play a crucial role.[8][9][10] For instance, an electron-deficient pyridine ring may resist tautomerization to a non-aromatic form in the solid state.[8][9][10] Computational analyses have been instrumental in understanding these substituent effects, revealing that electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer in C5-substituted 1,2,4-triazoles.[7]

Section 4: Advanced Analytical Techniques for Tautomer Characterization

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of tautomeric forms both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[1][11] However, the rapid interconversion between tautomers on the NMR timescale often results in time-averaged signals, making direct observation of individual tautomers challenging.[12] Advanced NMR techniques, including the observation of nitrogen resonances (¹⁵N NMR), can provide more direct insights as nitrogen atoms are intimately involved in the proton exchange process.[13]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 3-amino-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[14]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For complex systems, 2D NMR experiments such as HSQC and HMBC can be invaluable for assigning signals to specific atoms within the tautomeric forms.

  • Data Analysis: Carefully analyze the chemical shifts and coupling constants. The chemical shifts of both protons and carbons are sensitive to the electronic environment, which differs between tautomers.[1]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[1][15]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection: Typically, the crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The crystal structure is then solved and refined to determine the precise atomic positions.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[5][16] These methods can accurately predict the relative stabilities of different tautomers in both the gas phase and in solution (using models like the Polarizable Continuum Model).[5]

Typical Computational Workflow:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[5][16]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data.

  • Energy Calculation: Calculate the relative energies (Gibbs free energies) of the tautomers to predict their relative stabilities.

Section 5: Data Presentation and Visualization

Table 1: Relative Stabilities of 3-Amino-1,2,4-Triazole Tautomers (Illustrative Example)
TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
1H0.000.00
2H+2.5+1.8
4H+8.0+6.5

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific substituents and the computational methods used.

Diagrams

Caption: Tautomeric equilibria in 3-amino-1,2,4-triazoles.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization Synthesis Synthesis of Pyridine-Substituted 3-Amino-1,2,4-Triazole Derivative NMR NMR Spectroscopy (Solution State) Synthesis->NMR XRay Single-Crystal X-ray Diffraction (Solid State) Synthesis->XRay Computational Computational Chemistry (Gas Phase & Solution) Synthesis->Computational Characterization Tautomer Identification and Quantification NMR->Characterization XRay->Characterization Computational->Characterization

Caption: Experimental workflow for tautomer characterization.

Section 6: Implications for Drug Development

The tautomeric state of a 3-amino-1,2,4-triazole derivative with a pyridine substituent can have profound implications for its biological activity. As different tautomers exhibit distinct electronic and steric properties, they will interact differently with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the tautomeric preferences of these compounds is a critical aspect of rational drug design and lead optimization.[4] The synthesis of derivatives that "lock" a molecule into a specific, more active tautomeric form is a viable strategy in drug development.[8][9][10] Numerous 3-amino-1,2,4-triazole derivatives have been synthesized and investigated for their potential as anticancer agents.[17][18]

Section 7: Conclusion

The study of is a rich and complex field. A comprehensive approach that combines advanced analytical techniques with computational chemistry is essential for a complete understanding of the tautomeric equilibria at play. This knowledge is not only of fundamental chemical interest but also holds significant practical value for the design and development of novel therapeutic agents.

References

  • BenchChem. Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.
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  • Larina, L. I., & Lopyrev, V. A. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 43. Available from: [Link]

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  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(57), 35943-35952. Available from: [Link]

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available from: [Link]

  • Béni, S., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. Available from: [Link]

  • Controlling Tautomerization in Pyridine‐Fused Phosphorus‐Nitrogen Heterocycles. (n.d.). OSTI.GOV. Available from: [Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (2025). ResearchGate. Available from: [Link]

  • Wallace, O. B., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic letters, 10(12), 2425–2428. Available from: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Erickson, K. A., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Chemistry, 28(22), e202200472. Available from: [Link]

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  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cancer Research and Therapeutics. Available from: [Link]

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  • Gordon, A., Katritzky, A. R., & Roy, S. K. (1968). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 556-560. Available from: [Link]

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  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (n.d.). RSC Publishing. Available from: [Link]

  • The tautomers of 1,2,3-triazole and 1,2,4-triazole. (n.d.). ResearchGate. Available from: [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Analytical Chemistry, 94(10), 4259–4265. Available from: [Link]

  • El-Faham, A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5249. Available from: [Link]

  • Raczyńska, E. D., & Makowski, M. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(23), 5735. Available from: [Link]

  • Figure 3 (a) Molecular structures and X-ray crystal structures of the... (n.d.). ResearchGate. Available from: [Link]

  • Enchev, V., & Markova, N. (2008). Prototropic tautomerism in aqueous solution: Combined discrete/SCRF models. Chemical Physics Research Journal, 1(2/3), 133-149. Available from: [Link]

  • Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. (n.d.). ACS Publications. Available from: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025). ResearchGate. Available from: [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Am. (2021). Semantic Scholar. Available from: [Link]

  • Tautomer. (n.d.). chemeurope.com. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Available from: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Available from: [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions. Available from: [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (n.d.). PMC. Available from: [Link]

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Unlocking the Biological Potential of Pyridinyl-Triazole Scaffolds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergistic Power of Privileged Scaffolds

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The fusion of the pyridine ring with a 1,2,4-triazole (or 1,2,3-triazole) nucleus creates a "privileged scaffold" that elegantly addresses this exact challenge[1].

The rationale behind this hybridization is rooted in structural complementarity. The pyridine core provides essential hydrogen-bonding capabilities—often interacting with key amino acid residues like Met109 in kinase ATP-binding pockets[2]—while the triazole ring acts as a metabolically stable, rigid linker that accurately orients pharmacophores in three-dimensional space[1]. Because of its chemical tractability and ability to engage in diverse non-covalent interactions, this scaffold has become a cornerstone in developing novel therapeutics.

Mechanistic Pathways and Therapeutic Applications

Neuroprotection: Halting Parkinson's Disease Pathogenesis

A groundbreaking application of 5-(4-pyridinyl)-1,2,4-triazole derivatives is their ability to inhibit alpha-synuclein (α-syn) aggregation, a primary histopathological hallmark of Parkinson's Disease (PD)[3]. The intrinsically disordered α-syn protein undergoes a pathological conformational shift, driven by its Non-Amyloid-β Component (NAC) domain, leading to toxic amyloid fibrils[4].

By introducing a pyridinyl-triazole scaffold—such as 3-(cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine—we can sterically block the NAC domain. This interaction stabilizes the protein conformation and prevents the transition from harmless monomers/oligomers to neurotoxic β-sheet-rich fibrils[3].

G A Monomeric α-Synuclein B Oligomerization (NAC Domain) A->B Pathological Shift C Amyloid Fibrils (Neurotoxicity) B->C Fibrillization D Pyridinyl-Triazole Inhibitor E Conformational Stabilization D->E Binds Target E->B Blocks Aggregation

Mechanism of α-synuclein aggregation inhibition by pyridinyl-triazoles.

Antimicrobial and Antiviral Efficacy

The 1,2,4-triazole nucleus is a mainstay in systemic antifungal treatments due to its ability to inhibit lanosterol 14α-demethylase (CYP51), a critical fungal cytochrome P450 enzyme[1]. When hybridized with a pyridine ring, the resulting compounds exhibit profound broad-spectrum potential. For instance, specific pyridinyl triazole derivatives have demonstrated highly potent antiviral activity against Human Cytomegalovirus (HCMV) with an IC50 of <0.05 µM, vastly outperforming standard reference drugs like ganciclovir (IC50: 0.59 µM)[5].

Anticancer Activity via Kinase Inhibition

In oncology, dihydropyridine-linked triazoles and pyridinyl-triazoles have shown significant antiproliferative effects[6]. The mechanism primarily involves the induction of apoptosis and cell cycle arrest at the G2/M phase[6]. Furthermore, specific pentacyclic derivatives exhibit targeted inhibition of VEGFR-2 and p38α MAPK, disrupting tumor angiogenesis and inflammatory signaling pathways[5].

Quantitative Data Summary

To contextualize the efficacy of these scaffolds, I have summarized key biological evaluation metrics from recent literature into a comparative matrix:

Compound Class / Specific DerivativeTarget / Disease ModelBiological Activity MetricReference
Pyridinyl triazole derivative 198Human Cytomegalovirus (HCMV)IC50 < 0.05 µM (SI > 3000 µM)[5]
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Cpd 15)α-synuclein aggregation (PD)Significant reduction in ThT fluorescence[3]
Dihydropyridines-linked 1,2,3-triazolesCaco-2 (Colorectal Cancer)IC50 0.63 – 5.68 µM[6]
Pentacyclic coumarinyltriazolopyrimidine (59a)VEGFR-2 (Angiogenesis)94% inhibition at 117 ng/mL[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a specific rationale explaining why the choice was made, alongside a built-in quality control check.

Synthesis of 5-(4-Pyridinyl)-1,2,4-triazole Derivatives

Rationale: The synthesis relies on the controlled S-alkylation of a mercaptotriazole core. The highly nucleophilic thiolate anion must be generated in a non-competing solvent to ensure regioselectivity and prevent unwanted N-alkylation.

Step-by-Step Methodology:

  • Thiolate Generation: Dissolve 1 equivalent of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in methanol (MeOH). Add 1 equivalent of NaOH[3].

    • Causality: NaOH deprotonates the thiol group. MeOH is chosen because it solubilizes both the organic precursor and the inorganic base without participating in the subsequent substitution reaction.

    • Validation Check: The solution must turn completely clear, indicating full deprotonation and salt formation.

  • Alkylation: Slowly add 1 equivalent of the desired alkyl bromide (e.g., ethyl bromoacetate) to the stirring mixture[3].

    • Causality: The dropwise addition prevents localized exothermic spikes and minimizes bis-alkylation side reactions.

  • Reaction Progression: Stir the mixture at room temperature for 15 to 120 minutes, depending on the steric hindrance of the alkyl halide[7].

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms reaction completion.

  • Isolation and Purification: Filter the resulting precipitate, wash thoroughly with distilled water to remove residual NaBr salts, and recrystallize from ethanol[8].

    • Validation Check: Confirm structural integrity and purity (>95%) using 1H-NMR (in DMSO-d6) and High-Resolution Mass Spectrometry (HRMS) before advancing to biological testing.

G Step1 Isonicotinic Acid Hydrazide Step2 Alkaline Cyclization (Reflux) Step1->Step2 Base Step3 4-Amino-5-(4-pyridinyl) -4H-1,2,4-triazole-3-thiol Step2->Step3 -H2O Step4 S-Alkylation (NaOH / MeOH) Step3->Step4 R-Br Step5 Target Compound Isolation Step4->Step5 Purification

Step-by-step synthetic workflow for pyridinyl-triazole derivatives.

In Vitro Validation: Thioflavin T (ThT) Binding Assay for α-Synuclein

Rationale: To validate the neuroprotective potential of synthesized compounds, we must accurately quantify their ability to halt fibrillization. ThT is a fluorophore that exhibits a massive red shift and increased quantum yield only when intercalated into the β-sheet structures of amyloid fibrils[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 70 µM solution of monomeric α-synuclein in a physiological buffer (pH 7.4)[3].

  • Inhibitor Introduction: Add the pyridinyl-triazole compound to achieve a final concentration of 100 µM[3]. Include a vehicle control (DMSO only) and a positive control (e.g., SynuClean-D).

  • Incubation & Agitation: Incubate the microplate at 37°C with continuous orbital shaking.

    • Causality: Continuous shaking induces mechanical stress at the air-water interface, which is required to reliably accelerate the nucleation phase of fibrillization.

  • Quantification: Read fluorescence at regular intervals (Excitation: 440 nm, Emission: 480 nm).

    • Causality: As monomers convert to fibrils, ThT binds to the expanding β-sheets, causing an exponential increase in fluorescence. An effective inhibitor will flatten this kinetic curve.

    • Validation Check: The vehicle control must show a classic sigmoidal growth curve (lag phase, exponential growth, plateau). If it remains flat, the α-syn monomer batch is compromised and the assay must be voided.

Conclusion

The pyridinyl-triazole scaffold represents a highly versatile and chemically tractable interface for drug discovery. By understanding the causal relationships between their structural geometry—specifically the hydrogen-bonding capacity of the pyridine ring and the spatial rigidity of the triazole—and their biological targets, we can rationally design next-generation therapeutics. Whether applied to neurodegenerative diseases, resistant systemic infections, or aggressive malignancies, this privileged scaffold continues to unlock new frontiers in medicinal chemistry.

References

  • Title : An insight on medicinal attributes of 1,2,4-triazoles Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold Source : ACS Chemical Neuroscience URL :[Link]

  • Title : Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold (Pre-print / Extended Abstract) Source : ResearchGate URL : [Link]

  • Title : Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study Source : MDPI URL :[Link]

  • Title : Rational design of small molecules able to inhibit α-synuclein amyloid aggregation for the treatment of Parkinson's disease Source : Taylor & Francis URL :[Link]

  • Title : Rational design of small molecules able to inhibit o-synuclein amyloid aggregation for the treatment of Parkinson's disease Source : Semantic Scholar URL : [Link]

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Technical Guide: Bioactivity Assessment of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine Class: Heterocyclic Hybrid / Bidentate Ligand Primary Risk: False-positive bioactivity due to metal chelation (PAINS).

This guide provides a rigorous technical framework for the synthesis, characterization, and initial bioactivity screening of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine. While triazole-pyridine hybrids are privileged scaffolds in medicinal chemistry—often exhibiting anticancer and antimicrobial properties—the specific N1-linkage creates a bidentate coordination pocket similar to 2,2'-bipyridine. Consequently, this molecule is a high-risk candidate for "Pan-Assay Interference" (PAINS) via metalloenzyme sequestration. This workflow prioritizes de-risking early in the screening cascade.

Part 1: Chemical Identity & Synthesis Strategy[1]

Structural Analysis & In Silico Profiling

Before wet-lab synthesis, we establish the physicochemical baseline. The molecule contains a hydrogen bond donor (amine) and multiple acceptors (pyridine/triazole nitrogens).

PropertyPredicted ValueImplication
Formula C₇H₇N₅Low molecular weight (Fragment-like).
MW 161.16 g/mol High ligand efficiency potential.
cLogP ~0.3 – 0.6Highly soluble; likely cell-permeable.
TPSA ~70 ŲGood oral bioavailability envelope.
pKa (Pyridine) ~5.2Protonatable at physiological pH.
Coordination N,N'-BidentateHigh Risk: Potential to strip Zn²⁺/Fe²⁺ from assay media.
Synthesis Protocol (N-Arylation)

Direct synthesis involves coupling 3-amino-1,2,4-triazole with 2-halopyridines. The challenge is regioselectivity ; alkylation can occur at N1, N2, or N4. We utilize a Copper-Catalyzed Ullmann-type coupling to favor the N1 isomer.

Reagents:

  • 3-amino-1,2,4-triazole (1.0 eq)

  • 2-Bromopyridine (1.2 eq)

  • CuI (10 mol%) / L-Proline (20 mol%)

  • K₂CO₃ (2.0 eq)

  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube, combine 3-amino-1,2,4-triazole, CuI, L-Proline, and K₂CO₃ under Argon.

  • Solvate: Add DMSO and 2-Bromopyridine via syringe.

  • Reaction: Heat to 110°C for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMSO and inorganic salts.

  • Purification: Flash column chromatography (SiO₂). The N1-isomer typically elutes after the N2-isomer due to higher polarity.

  • Validation (CRITICAL): You must confirm N1-connectivity via 2D NMR (HMBC). Look for correlation between the triazole ring proton and the pyridine ortho carbon.

Expert Insight: Trace copper contamination is cytotoxic. Post-purification, the compound must be treated with a metal scavenger (e.g., QuadraPure™ TU) or washed with EDTA solution before biological testing.

Part 2: Screening Cascade & Logic

The following diagram outlines the decision-making process. Unlike standard screens, we insert a "Chelation Check" before hit expansion to prevent wasting resources on artifacts.

ScreeningCascade Start Synthesized Compound QC QC: Purity >95% & Cu-Free Start->QC Primary Primary Screen (Cell Viability / MIC) QC->Primary Pass Decision Active? Primary->Decision ChelationTest Counter-Screen: Metal Supplementation Decision->ChelationTest IC50 < 10µM Discard Discard (Inactive) Decision->Discard IC50 > 50µM TargetID Target Engagement (Mechanistic) ChelationTest->TargetID Activity Retained Artifact Artifact (Chelator) ChelationTest->Artifact Activity Lost with Zn/Fe

Figure 1: De-risking workflow emphasizing early detection of metal-dependent false positives.

Part 3: Experimental Protocols

Primary Screen: Mammalian Cytotoxicity (MTT Assay)

This assay determines if the compound kills cells generally.

  • Cell Lines: HEK293 (Normal control), A549 (Lung cancer), MCF-7 (Breast cancer).

  • Controls: Doxorubicin (Positive), DMSO 0.1% (Vehicle).

Protocol:

  • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

  • Add compound (0.1 µM – 100 µM, serial dilution).

  • Incubate 48h at 37°C, 5% CO₂.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

The "De-Risking" Counter-Screen (Chelation Validation)

Why this is necessary: The 1-(pyridin-2-yl)-triazole motif can strip essential metals (Zn, Fe) from the culture media, causing cell death via starvation rather than target inhibition [1].

Protocol:

  • Run the standard MTT assay (as above).

  • Run a parallel plate with the compound + 50 µM ZnCl₂ (or FeSO₄).

  • Interpretation:

    • If IC₅₀ shifts significantly (e.g., from 5 µM to >100 µM) upon metal addition, the toxicity is likely due to non-specific chelation .

    • If IC₅₀ remains stable, the compound acts via a specific molecular target.

Antimicrobial Screen (MIC Determination)

Triazoles are historically antifungal (e.g., Fluconazole).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI Standards).

Protocol:

  • Inoculate Mueller-Hinton broth with bacteria (5 x 10⁵ CFU/mL).

  • Add compound (0.5 – 64 µg/mL).

  • Incubate 16–20h at 35°C.

  • Visual Read: Lowest concentration with no visible growth is the MIC.

Part 4: Mechanistic Hypothesis & Visualization

If the compound passes the chelation counter-screen, the likely mechanism involves hydrogen bonding in the ATP-binding pocket of kinases (mimicking the adenine ring) or intercalation into DNA.

However, the coordination chemistry remains the dominant feature. The diagram below illustrates the "Trap" (Chelation) vs. the "Drug" (Target Binding) modes.

Mechanism cluster_0 Path A: Non-Specific Toxicity (PAINS) cluster_1 Path B: Specific Pharmacology Ligand 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine Metal Free Zn2+ / Fe2+ (in Media) Ligand->Metal Kd < 1µM (High Affinity) Target Protein Target (e.g., Kinase ATP Pocket) Ligand->Target Specific Binding Complex Metal-Ligand Complex (Inert or Toxic) Metal->Complex Sequestration Inhibition Biological Effect (Apoptosis/Stasis) Target->Inhibition H-Bonding

Figure 2: Mechanistic bifurcation. Path A represents the false-positive route common to this scaffold class.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

  • Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles. European Journal of Medicinal Chemistry, 45(11), 5006-5011.

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Introduction: The Emergence of Pyridinyl-1,2,4-Triazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore of Pyridinyl-1,2,4-Triazole Amines

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of medicinal chemistry. In this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridinyl-1,2,4-triazole amine framework represents one such versatile scaffold, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] This guide provides an in-depth exploration of the pharmacophore of pyridinyl-1,2,4-triazole amines, dissecting their structure-activity relationships (SAR), and outlining key synthetic and evaluative methodologies.

Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts a unique set of physicochemical properties.[1][4] Its stability to metabolic degradation, coupled with its capacity to engage in hydrogen bonding and dipole interactions, makes it an attractive component in drug design.[1][4] The triazole nucleus is a key feature in several clinically approved drugs, highlighting its therapeutic relevance.[1][5][6]

The Role of the Pyridine Moiety

The inclusion of a pyridine ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and a point for salt formation, thereby influencing the pharmacokinetic profile of the molecule. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with biological targets. The combination of the electron-rich triazole and the electron-deficient pyridine ring creates a unique electronic environment that can be fine-tuned through substitution to optimize target engagement.

Therapeutic Landscape of Pyridinyl-1,2,4-Triazole Amines

The conjugation of the 1,2,4-triazole and pyridine rings has yielded compounds with a diverse array of biological activities. These include potent anticancer agents, selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, and novel compounds targeting Mycobacterium tuberculosis.[1][2][3] This wide range of activities underscores the adaptability of the pyridinyl-1,2,4-triazole pharmacophore to different biological targets.

Elucidating the Core Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the pyridinyl-1,2,4-triazole amines, a general pharmacophore can be proposed based on recurring structural motifs observed in active compounds across different therapeutic areas.

Fundamental Pharmacophoric Features

The core pharmacophore of pyridinyl-1,2,4-triazole amines generally consists of:

  • A Hydrogen Bond Acceptor/Donor Region: The nitrogen atoms of the 1,2,4-triazole ring are crucial for forming hydrogen bonds with receptor sites.[1]

  • An Aromatic Ring System: The pyridine ring serves as a key aromatic feature, often involved in π-π stacking or hydrophobic interactions.

  • A Linker Moiety: A flexible or rigid linker, such as a thioether linkage, often connects the triazole ring to another substituted moiety.[1][3] This linker plays a critical role in orienting the substituents for optimal interaction with the target.

  • A Variable Substitution Site: This site, typically on a phenyl ring attached to the linker, allows for extensive modification to fine-tune the activity, selectivity, and pharmacokinetic properties of the compound.

Visualizing the General Pharmacophore Model

The following diagram illustrates the key features of the pyridinyl-1,2,4-triazole amine pharmacophore.

Pharmacophore_Model cluster_0 Pyridinyl-1,2,4-Triazole Core cluster_1 Linker and Variable Region Pyridine Pyridine Ring (Aromatic & H-Bond Acceptor) Triazole 1,2,4-Triazole Ring (H-Bonding Region) Pyridine->Triazole Covalent Bond Linker Linker Moiety (e.g., -S-CH2-) Triazole->Linker Covalent Bond Variable Variable Substituent (Modulates Activity & Selectivity) Linker->Variable Covalent Bond

Caption: General pharmacophore model for pyridinyl-1,2,4-triazole amines.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridinyl-1,2,4-triazole amines can be significantly modulated by altering the substituents on the core structure. The following sections detail the SAR for different therapeutic applications.

SAR in Anticancer Applications

Studies on 1,2,4-triazole-pyridine hybrid derivatives have revealed important insights into their anticancer activity.[1]

The nature and position of substituents on the benzyl ring attached to the thioether linker have a profound impact on anticancer potency. For instance, the presence of electron-withdrawing groups, such as halogens, on the benzyl ring has been shown to enhance anticancer activity.[1] Specifically, a bromo-substituted derivative demonstrated the highest activity against a murine melanoma cell line.[1]

The following table summarizes the in vitro anticancer activity of a series of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives against the B16F10 murine melanoma cell line.[1]

CompoundSubstituent (R)IC50 (µM)
TP1H55.14
TP24-Cl48.23
TP32-Cl51.12
TP44-CH361.11
TP54-NO258.21
TP6 4-Br 41.12
TP72,4-diCl49.36

Data sourced from Verma et al. (2022).[1]

SAR in Anti-inflammatory Applications (COX-2 Inhibition)

A pharmacophore model for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as selective COX-2 inhibitors has been developed.[2]

The key features for COX-2 inhibitory activity include:

  • A Hydrogen Bond Acceptor: This is a crucial interaction point within the active site.

  • Two Aromatic Rings: These rings likely occupy hydrophobic pockets within the enzyme.

  • An Excluded Volume: This feature helps to explain the selectivity for COX-2 over COX-1.[2]

The 3-pyridyl group and the 5-phenyl group on the triazole ring appear to be essential for fitting into the COX-2 active site.[2]

SAR in Antitubercular Applications

A series of 3-thio-1,2,4-triazole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth.[3]

The SAR studies revealed that:

  • N4-Substitution on the Triazole Ring: Small alkyl groups, such as a methyl group, at the N4 position of the triazole are well-tolerated.

  • Substitution on the Pyridine Ring: The presence of a lipophilic group, such as an oct-1-yn-1-yl group, at the 5-position of the pyridine ring is beneficial for activity.

  • Substitution on the Benzylthio Linker: A 4-chlorobenzyl group was found to be optimal for potent anti-Mtb activity.[3]

Synthetic Strategies and Methodologies

The synthesis of pyridinyl-1,2,4-triazole amines typically involves a multi-step process starting from a pyridine carbohydrazide derivative.

General Synthetic Pathways

A common synthetic route involves the reaction of a pyridine carbohydrazide with carbon disulfide to form a dithiocarbazate, which is then cyclized to form the 1,2,4-triazole-3-thiol. Subsequent alkylation of the thiol group with a suitable halide yields the final product.[1][3]

Detailed Experimental Protocol: Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives

This protocol is adapted from the work of Verma et al. (2022).[1]

  • Dissolve 0.15 M of potassium hydroxide in 200 mL of 100% ethanol.

  • To this solution, add 0.10 M of pyridyl-2-carbohydrazide and 0.15 M of carbon disulfide.

  • Stir the mixture for 12-16 hours at room temperature.

  • Collect the precipitated product by filtration, wash with ether, and dry.

  • Suspend 0.096 M of potassium-3-pyridyl-dithiocarbazate (I) in 20 mL of ammonia solution and 40 mL of water.

  • Reflux the mixture with stirring for 3 to 4 hours.

  • Monitor the reaction by the cessation of hydrogen sulfide evolution.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol.

  • Prepare a solution of sodium methoxide by dissolving 6 M of sodium in dry methanol.

  • Add 0.006 M of the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid (II) to the sodium methoxide solution.

  • To this mixture, add 6 M of the appropriate substituted benzyl halide in dry N,N-dimethylformamide.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Pour the reaction mixture into crushed ice.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent.

Synthetic Workflow Diagram

The following diagram outlines the synthetic workflow.

Synthetic_Workflow Start Pyridyl-2-carbohydrazide Step1 Step 1: + KOH, CS2 in Ethanol Start->Step1 Intermediate1 Potassium-3-pyridyl-dithiocarbazate (I) Step1->Intermediate1 Step2 Step 2: + NH3, H2O Reflux Intermediate1->Step2 Intermediate2 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid (II) Step2->Intermediate2 Step3 Step 3: + NaOMe, Substituted Benzyl Halide in DMF Intermediate2->Step3 FinalProduct 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine (III) Step3->FinalProduct

Caption: Synthetic workflow for pyridinyl-1,2,4-triazole amine derivatives.

Protocols for Biological Evaluation

The biological activity of newly synthesized compounds must be assessed using standardized assays. The MTT assay is a widely used method for evaluating the in vitro anticancer activity of compounds.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol is based on the methodology described by Verma et al. (2022).[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cancer cells (e.g., B16F10) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare various concentrations of the test compounds in dimethyl sulfoxide (DMSO) and add them to the cell monolayers. Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The pyridinyl-1,2,4-triazole amine scaffold represents a highly promising pharmacophore in modern drug discovery. Its synthetic accessibility and the ease with which its structure can be modified allow for the generation of large libraries of compounds for biological screening. The SAR studies highlighted in this guide provide a roadmap for the rational design of more potent and selective inhibitors for various therapeutic targets.

Future research in this area should focus on:

  • Exploring Novel Substitutions: Investigating a wider range of substituents on both the pyridine and the variable phenyl ring to further optimize activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the knowledge of the pharmacophoric features and SAR of this versatile scaffold, the scientific community can continue to develop novel and effective therapeutic agents based on the pyridinyl-1,2,4-triazole amine core.

References

  • Verma, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1185-1196.
  • El-Azab, A. S., et al. (2012). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Molecules, 17(7), 8349-8367. [Link]

  • Li, X., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 6(37), 24197-24213. [Link]

  • Jubb, H., et al. (2017). 1H-1,2,4-Triazole-3-carboxamides as inhibitors of human lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 27(5), 1242-1246.
  • Guo, et al. (2021). Synthesis of Fully Substituted 1H-1,2,4-Triazole-3-amines. ISRES.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

  • Synthesis and structure-activity relationship of 1,2,4-triazole-containing diarylpyrazolyl carboxamide as CB1 cannabinoid receptor-ligand. (2010). PubMed. [Link]

  • 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. (n.d.). PubChem. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemical structures of drugs containing 1,2,4-triazole as pharmacophore. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Cascade Synthesis of 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Strategic Importance

The 1,2,4-triazole core is a privileged scaffold in modern drug discovery, frequently deployed as a rigid bioisostere for amide bonds to improve metabolic stability, aqueous solubility, and target binding affinity. Specifically, 1-substituted-1H-1,2,4-triazol-3-amines serve as critical bidentate pharmacophores in the development of kinase inhibitors and anti-inflammatory agents[1].

Traditional syntheses of these heterocycles often require harsh conditions, multiple purification steps, or the isolation of highly sensitive intermediates. This application note details a highly efficient, one-pot cascade protocol for the synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine. By utilizing a sequential addition strategy in a single reaction vessel, this method eliminates the need to isolate reactive intermediates, thereby maximizing yield and operational safety.

Mechanistic Causality: Designing a Self-Validating System

To guarantee reproducibility and scale-up reliability, it is critical to understand the chemical causality behind the selected reagents and conditions.

  • Triethyl Orthoformate (TEOF) as a C1 Synthon: TEOF is chosen over traditional formylating agents because it acts as an anhydrous, electrophilic one-carbon source. It generates ethanol as its only byproduct, driving the reaction forward without hydrolyzing the cyanamide.

  • Cyanamide as the N-C-N Donor: Cyanamide reacts with TEOF to form ethyl N-cyanoformimidate. This intermediate is highly electrophilic and perfectly primed for attack by a hydrazine derivative[2].

  • Regioselective Hydrazine Attack: 2-Hydrazinopyridine contains two nucleophilic nitrogen atoms. The terminal (primary) amine is less sterically hindered and more nucleophilic. It selectively attacks the imidate carbon of the ethyl N-cyanoformimidate, expelling a molecule of ethanol to form an N-cyanoformamidrazone intermediate[1].

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine moiety then attacks the electrophilic carbon of the cyano group. This 5-endo-dig cyclization is thermodynamically driven by the subsequent tautomerization, which establishes the stable, aromatic 1,2,4-triazole ring[3].

Self-Validation Principle: This protocol is designed as a self-validating system through the integration of strict In-Process Controls (IPCs). The reaction must not proceed to the hydrazine addition step until the complete consumption of cyanamide is analytically verified. This prevents the formation of undesired 2-hydrazinopyridine-TEOF adducts, ensuring high purity of the final product.

Experimental Methodology

Reaction Stoichiometry

Summarized below are the quantitative parameters for the synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Cyanamide 42.041.0420 mgN-C-N fragment donor
Triethyl orthoformate 148.201.21.78 gC1 electrophilic synthon
2-Hydrazinopyridine 109.131.01.09 gN-N fragment & Pyridyl donor
Triethylamine 101.190.14 (cat.)0.2 mLBase catalyst
Ethanol (Anhydrous) 46.07-15 mLSolvent
Step-by-Step Protocol
  • Imidate Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Cyanamide (420 mg, 10.0 mmol) and Triethyl orthoformate (1.78 g, 12.0 mmol).

  • Initial Heating: Heat the neat mixture to 120 °C for 2 hours.

    • Causality: Heating without solvent maximizes the collision frequency between the solid cyanamide and liquid TEOF, accelerating the formation of ethyl N-cyanoformimidate.

  • IPC 1 (Self-Validation): Sample the reaction mixture. Perform TLC (Eluent: 1:1 EtOAc/Hexane) or GC-MS to confirm the disappearance of cyanamide and the formation of the imidate intermediate. Do not proceed until conversion is >95%.

  • Sequential Addition: Cool the flask to room temperature. Dilute the mixture with anhydrous Ethanol (15 mL). Add 2-Hydrazinopyridine (1.09 g, 10.0 mmol) in one portion.

    • Causality: Cooling prevents exothermic runaway upon hydrazine addition. Ethanol is chosen as the solvent because it is the natural byproduct of the condensation, preventing transesterification side-reactions and keeping the system homogeneous.

  • Cyclization: Add a catalytic amount of Triethylamine (0.2 mL)[2]. Heat the reaction mixture to reflux (80 °C) for 6 hours.

    • Causality: Triethylamine enhances the nucleophilicity of the hydrazine and facilitates the final tautomerization step following ring closure[3].

  • IPC 2 (Self-Validation): Analyze via LC-MS. The mass of the intermediate N-cyanoformamidrazone should be absent, replaced entirely by the product mass.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to half its volume. Cool the flask in an ice bath (0–5 °C) for 1 hour to induce crystallization.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted TEOF and colored impurities. Dry under high vacuum to afford the title compound as an off-white solid.

Analytical Characterization Data

TechniqueParameterExpected Result
LC-MS [M+H]+m/z 162.1 (Positive Ion Mode)
1H NMR Pyridine Coreδ 8.45 (d), 7.85 (t), 7.70 (d), 7.20 (t) ppm
1H NMR Triazole C5-Hδ 8.80 (s, 1H) ppm
1H NMR Exocyclic NH2δ 5.90 (br s, 2H) ppm
HPLC Purity> 98% (UV detection at 254 nm)

Process Visualizations

Workflow Step1 Step 1: Imidate Formation Cyanamide + TEOF 120°C, 2h IPC1 In-Process Control 1 Verify Ethyl N-cyanoformimidate (TLC/GC-MS) Step1->IPC1 Step2 Step 2: Condensation & Cyclization Add 2-Hydrazinopyridine + EtOH Reflux, 6h IPC1->Step2 IPC2 In-Process Control 2 Monitor Triazole Formation (LC-MS) Step2->IPC2 Step3 Step 3: Isolation Cool, Filter, Wash with Cold EtOH IPC2->Step3 Product 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine >85% Yield Step3->Product

Fig 1: Step-by-step experimental workflow with integrated in-process controls (IPC).

Mechanism A Reactants Cyanamide + Triethyl orthoformate B Intermediate 1 Ethyl N-cyanoformimidate (Expels 2 EtOH) A->B Heat C Nucleophilic Attack Add 2-Hydrazinopyridine Primary NH2 attacks imidate B->C D Intermediate 2 N-Cyanoformamidrazone (Expels 1 EtOH) C->D -EtOH E Intramolecular Cyclization Secondary NH attacks cyano group D->E Ring Closure F Final Product 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine E->F Tautomerization

Fig 2: Mechanistic pathway from acyclic precursors to the 1,2,4-triazole core.

References

  • Title: Pharmacognosy and Chemistry - International Journal of Health Care and Biological Sciences Source: SAAP Journals URL: [Link]

  • Title: 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance Source: ResearchGate URL: [Link]

  • Title: Synthetic access to benzazolyl (pyrazoles, thiazoles, or triazoles) Source: TÜBİTAK Academic Journals URL: [Link]

Sources

column chromatography protocol for purifying pyridine-triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of Pyridine-Triazole Derivatives via Automated Flash Chromatography

Executive Summary & Challenge Analysis

Pyridine-triazole derivatives, frequently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), present a unique purification paradox. While the 1,2,3-triazole ring is stable, the pyridine moiety renders the molecule basic (pKa ~5.2) and highly polar.[1][2]

The Core Problem: On standard silica gel (normal phase), the basic nitrogen atoms of the pyridine and triazole rings act as Lewis bases, forming strong hydrogen bonds with acidic silanol (Si-OH) groups on the stationary phase.

  • Consequence: This results in severe peak tailing (asymmetry > 1.5), "streaking" on TLC plates, and irreversible adsorption (yield loss).

  • Secondary Challenge: Residual copper catalysts often co-elute with these nitrogen-rich ligands, contaminating the final product.

This protocol details a self-validating workflow to overcome silanol activity and metal contamination, ensuring >98% purity.

Pre-Chromatography: The "Invisible" Critical Step

Directive: Do not load a crude CuAAC reaction mixture directly onto a column. Residual copper coordinates with pyridine-triazoles, altering retention times and causing band broadening.

Protocol: Chelation-Based Copper Removal

Before chromatography, the copper catalyst must be stripped.[3]

  • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).

  • Chelation Wash: Wash the organic layer 3x with an equal volume of 0.5 M aqueous EDTA (pH 8.0) or 10% aqueous Ammonium Hydroxide (NH₄OH) .

    • Visual Cue: The aqueous layer will turn blue (copper-amine/EDTA complex).[3] Continue washing until the aqueous layer is colorless.[3]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

Method A: Optimized Normal Phase (Silica Gel)

Applicability: For derivatives with moderate solubility in organic solvents. Stationary Phase: Spherical Silica Gel (20–40 µm).

The "Modifier" Strategy

Standard Hexane/EtOAc gradients often fail for these compounds. We utilize a DCM/Methanol system with a basic modifier to deactivate silanol sites.

Mobile Phase Preparation:

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) or 1% NH₄OH .

  • Solvent B: Methanol (MeOH) + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Expert Insight: The modifier competes for the acidic silanol sites, effectively "shielding" the silica surface and allowing the basic pyridine derivative to elute as a sharp band.

Step-by-Step Protocol:
  • TLC Scouting (Self-Validation):

    • Prepare a TLC plate with the mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).

    • Test: Spot the crude. If the spot remains circular (Rf ~0.3–0.4) without a "comet" tail, the modifier concentration is sufficient. If tailing persists, switch to Method B or use Neutral Alumina .

  • Sample Loading (Dry Load):

    • Why: Liquid loading basic heterocycles in strong solvents (like pure DCM) causes band broadening immediately upon injection.

    • Action: Dissolve crude in minimal DCM. Add Celite 545 (ratio 1:2 sample:Celite). Evaporate to a free-flowing powder.[1] Pack into a solid load cartridge.

  • Gradient Execution:

    • Equilibration: 3 Column Volumes (CV) of 100% Solvent A.

    • Run: 0–10% Solvent B over 10 CV. Hold at 10% B if product elutes.

    • Note: Pyridine-triazoles typically elute between 3–8% MeOH.

Method B: Reverse Phase (C18)

Applicability: For highly polar derivatives or when "tailing" on silica is unmanageable. Stationary Phase: C18 (Octadecyl) bonded silica.

Protocol:
  • Mobile Phase:

    • Solvent A: Water + 10 mM Ammonium Bicarbonate (pH ~8.0) .

    • Solvent B: Acetonitrile (ACN).[2]

    • Reasoning: The basic pH suppresses the protonation of the pyridine nitrogen, keeping it neutral and improving retention on the lipophilic C18 phase.

  • Gradient:

    • Start: 5% B.

    • Ramp: 5% to 60% B over 15 CV.

    • Wash: Flush with 95% B to remove non-polar byproducts.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct purification mode based on compound behavior.

PurificationWorkflow Start Crude Reaction Mixture (Pyridine-Triazole) CuCheck Is Copper Catalyst Present? Start->CuCheck CuRemove Wash with 0.5M EDTA (pH 8) or NH4OH until colorless CuCheck->CuRemove Yes Solubility Solubility Check CuCheck->Solubility No / After Removal CuRemove->Solubility MethodA Method A: Normal Phase (DCM/MeOH + 1% TEA) Solubility->MethodA Soluble in DCM (Moderate Polarity) MethodB Method B: Reverse Phase (H2O/ACN + NH4HCO3) Solubility->MethodB Soluble in H2O/MeOH (High Polarity) Alumina Alternative: Neutral Alumina (No modifier needed) MethodA->Alumina If Tailing Persists on Silica

Caption: Decision matrix for purifying basic heterocycles. The copper removal step is a mandatory precursor to column chromatography to prevent metal-ligand interference.

Troubleshooting & Optimization Data

Table 1: Mobile Phase Modifier Compatibility

ModifierConcentrationPurposeCompatible PhaseWarning
Triethylamine (TEA) 0.5% – 1.0%Blocks silanol sites; prevents tailing.Silica (Normal Phase)Volatile; remove via rotovap. High UV cutoff (use >254 nm).
Ammonium Hydroxide (NH₄OH) 0.5% – 1.5%Strong silanol blocker; improves peak shape.Silica (DCM/MeOH)Immiscible with Hexane. Use only with DCM/MeOH.
Ammonium Bicarbonate 10 mMpH buffer (Basic) for Reverse Phase.C18 (Reverse Phase)Ensure C18 column is pH stable (check manufacturer specs).
Formic Acid 0.1%Protonates pyridine (pH < 3).C18 (Reverse Phase)Avoid on Normal Phase (increases retention/tailing for basic compounds).

Table 2: Common Failure Modes

SymptomDiagnosisCorrective Action
Blue/Green Band on Column Residual Copper Catalyst.[4]Stop run. Flush column with 10% NH₄OH in MeOH (if silica). Re-process crude with EDTA wash.[3]
Broad, Tailing Peak Silanol Interaction.[5][6]Increase TEA concentration to 1.5%. Switch to Neutral Alumina stationary phase.[1]
Product "Stuck" at Baseline Polarity too high for Silica.Switch to Method B (Reverse Phase) or HILIC.
Double Peaks (Same Mass) Prototropic Tautomerism or Metal Coordination.Ensure consistent pH (add buffer).[7] Wash crude with EDTA to remove metal coordination.

References

  • Phenomenex. (2025).[5][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Sorbent Technologies. (2025).[9] Flash Chromatography Basics: Sample Preparation and Mobile Phase Optimization. Retrieved from [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Retrieved from [Link]

  • Biotage (Wake Forest University). (2018). Successful Flash Chromatography: Normal Phase or Reversed Phase? Retrieved from [Link]

Sources

protocol for N-alkylation of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Selective N-Alkylation of 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine: Strategies for Exocyclic Amine Functionalization

Introduction & Mechanistic Rationale

The functionalization of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine via N-alkylation is a critical transformation in medicinal chemistry, particularly in the synthesis of multitarget-directed ligands and kinase inhibitors[1]. The inherent challenge in this transformation lies in the poly-nitrogenous nature of the 1,2,4-triazole core. While the N1 position is blocked by the pyridin-2-yl substituent, the molecule still possesses two endocyclic nitrogens (N2 and N4) and one exocyclic primary amine at the C3 position[2].

Because the lone pair of the exocyclic amine is partially delocalized into the electron-deficient triazole ring, its natural nucleophilicity is significantly attenuated compared to the endocyclic N2 and N4 atoms[3]. Consequently, classical alkylation conditions (e.g., reacting with alkyl halides in the presence of weak bases like K₂CO₃) often result in preferential attack by the endocyclic nitrogens, yielding undesirable triazolium salts or N2/N4-alkylated regioisomers[4].

To achieve high regioselectivity for the exocyclic amine, two distinct synthetic strategies must be employed depending on the desired substitution pattern:

  • Reductive Amination: The premier method for selective mono-alkylation. It bypasses the nucleophilicity issue by forming an imine/iminium intermediate, which is subsequently reduced[1].

  • Base-Promoted Direct Alkylation: Utilizes a strong base (e.g., NaH) to completely deprotonate the exocyclic amine, shifting the nucleophilic center to the exocyclic nitrogen via the formation of a highly reactive amide anion[5].

Reaction Workflows

G SM 1-(pyridin-2-yl)-1H- 1,2,4-triazol-3-amine Imine Iminium Intermediate SM->Imine Aldehyde, AcOH DCE, rt Anion Exocyclic Amide Anion SM->Anion NaH, DMF 0 °C RedAm_Prod Mono-N-alkylated Product (High Selectivity) Imine->RedAm_Prod NaBH(OAc)3 DirAlk_Prod N-alkylated Product (+ Dialkylated Byproducts) Anion->DirAlk_Prod Alkyl Halide rt

Divergent synthetic pathways for the N-alkylation of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.

Experimental Protocols

Protocol A: Highly Selective Mono-Alkylation via Reductive Amination

Causality & Design: Reductive amination is the most robust method for appending primary or secondary alkyl groups (derived from aldehydes or ketones) to the exocyclic amine without risking endocyclic alkylation or over-alkylation[1]. The addition of glacial acetic acid serves a dual purpose: it acts as a Brønsted acid to activate the carbonyl carbon for nucleophilic attack by the weakly nucleophilic triazol-3-amine, and it facilitates the dehydration step to form the iminium ion[6]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce its hydride-donating power, allowing it to selectively reduce the iminium ion without reducing the unreacted aldehyde[7].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (1.0 equiv, e.g., 1.0 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M)[8].

  • Acid Catalysis: Add glacial acetic acid (2.0 equiv) dropwise to the stirring solution. Stir the mixture at room temperature for 2 hours to ensure complete imine/iminium formation[8].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the exothermic reduction[7].

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. Monitor reaction progression via LC-MS or TLC (eluent: 5-10% MeOH in DCM).

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel) to yield the pure mono-alkylated product.

Protocol B: Direct Alkylation via Deprotonation

Causality & Design: When reductive amination is not feasible (e.g., when installing methyl, allyl, or highly sterically hindered alkyl groups), direct alkylation is required. To prevent endocyclic alkylation, a strong base like Sodium Hydride (NaH) is used in a polar aprotic solvent (DMF)[5]. NaH quantitatively deprotonates the exocyclic amine (pKa ~ 15-17), generating a resonance-stabilized anion. Because the negative charge is localized predominantly on the exocyclic nitrogen, it outcompetes the neutral endocyclic nitrogens for the electrophile. Temperature control (0 °C) is critical to minimize dialkylation.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere and cool to 0 °C.

  • Substrate Addition: Add a solution of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (1.0 equiv) in anhydrous DMF dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the anion.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4–6 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with ice-cold water.

  • Isolation: Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Data Presentation: Regioselectivity & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both functionalization strategies, providing a quick-reference guide for experimental design.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Reagents Aldehyde/Ketone, NaBH(OAc)₃, AcOHAlkyl Halide, NaH
Solvent 1,2-Dichloroethane (DCE)N,N-Dimethylformamide (DMF)
Regioselectivity Excellent (>95% Exocyclic N-alkylation)Moderate (Prone to N2/N4 byproducts)
Mono vs. Dialkylation Strictly Mono-alkylationMixtures of Mono- and Dialkylation
Primary Use Case Installation of benzyl, substituted alkyl, and heterocyclic groups.Installation of methyl, allyl, or simple unhindered primary alkyl chains.
Yield Profile 70 - 90%40 - 65% (after isolating regioisomers)

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesized compounds, researchers must validate the regioselectivity of the alkylation prior to biological or functional screening. Every protocol executed should be verified through the following analytical checks:

  • 1H NMR Validation: In ¹H NMR, the disappearance of the broad singlet corresponding to the primary NH₂ (typically around δ 5.5 - 6.5 ppm in DMSO-d₆) and the appearance of a secondary NH triplet/doublet confirms mono-alkylation[9].

  • 2D NMR (HMBC) Verification: To definitively rule out endocyclic N2 or N4 alkylation, ¹H-¹³C HMBC is essential. Cross-peaks between the newly introduced alkyl protons and the C3 carbon of the triazole ring (typically δ 155-160 ppm) confirm exocyclic alkylation[4]. The absence of cross-peaks to C5 (if unsubstituted) or C1 further validates the structural assignment.

References

  • Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets Source: ACS Omega URL:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes Source: Chemistry Central Journal (NIH) URL:[Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods Source: ResearchGate URL:[Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate URL:[Link]

  • The Groebke-Blackburn-Bienaymé Reaction Source: NIH / PMC URL:[Link]

  • Substituted amino triazoles useful as human chitinase inhibitors (WO2017037670A1)
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities Source: MDPI URL:[Link]

  • Functionalized Nanocrystalline Cellulose (US1044345) Source: Google APIs / Patents URL:[Link]

Sources

using 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine in antifungal assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine and its Metal Complexes in Antifungal Susceptibility Assays

Executive Summary

This application note details the protocol for utilizing 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (hereafter referred to as PyTri-Amine ) in antifungal discovery pipelines. While 1,2,4-triazoles are classically known for inhibiting ergosterol biosynthesis (CYP51 target), this specific aminotriazole-pyridine scaffold is increasingly valued as a bidentate/tridentate ligand in coordination chemistry.

Recent studies suggest that while the free ligand exhibits moderate fungistatic activity, its coordination with transition metals (Cu(II), Zn(II), Ag(I)) often results in potent fungicidal complexes. This guide provides a standardized workflow for solubilization, optional metal complexation, and biological evaluation using CLSI-compliant broth microdilution methods.

Chemical Background & Mechanism

PyTri-Amine possesses two distinct domains:

  • The Triazole Core: A pharmacophore capable of hydrogen bonding and heme-iron coordination (CYP51 inhibition).

  • The Pyridine Ring & Amine Group: These provide "hard" nitrogen donors, making the molecule an ideal chelator.

Mechanism of Action (Dual-Mode):

  • Mode A (Free Ligand): Competitive inhibition of Lanosterol 14

    
    -demethylase, disrupting cell membrane integrity.
    
  • Mode B (Metal Complex): Upon complexation (e.g., with Cu

    
    ), the lipophilicity increases (Chelation Theory), enhancing cell wall penetration. The metal center can then induce oxidative stress (ROS generation) or bind DNA, leading to rapid cell death.
    
Visualizing the Pathway

The following diagram illustrates the dual-pathway mechanism and the experimental logic.

G Ligand 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine Complex Metal-Ligand Complex (Enhanced Lipophilicity) Ligand->Complex Coordination Fungus Fungal Cell (Candida/Aspergillus) Ligand->Fungus Direct Exposure Metal Metal Salt (CuCl2 / ZnCl2) Metal->Complex Complex->Fungus Enhanced Penetration Target1 Target 1: CYP51 (Ergosterol Synthesis) Fungus->Target1 Ligand Mechanism Target2 Target 2: DNA/Oxidative Stress Fungus->Target2 Metal Mechanism Result Cell Death / Stasis Target1->Result Target2->Result

Caption: Dual-mechanism pathway showing direct CYP51 inhibition and metal-mediated oxidative stress.

Pre-Assay Preparation Protocols

Protocol A: Stock Solution Preparation

Rationale: Triazole derivatives often suffer from poor aqueous solubility. DMSO is the required solvent, but its final concentration in the assay must be <1% to avoid solvent toxicity.

  • Weighing: Accurately weigh 5.0 mg of PyTri-Amine .

  • Solubilization: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a master stock concentration of 10,000

    
    g/mL  (or 10 mg/mL).
    
    • Note: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at 40 kHz.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22

    
    m PTFE (hydrophobic) syringe filter if necessary, though DMSO is inherently bacteriostatic/fungistatic at high concentrations.
    
  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months.

Protocol B: In-Situ Metal Complexation (Optional)

Rationale: To screen for enhanced activity without synthesizing crystals, perform an in-situ mixture.

  • Prepare a 10 mM stock of PyTri-Amine in DMSO.

  • Prepare a 10 mM stock of Metal Salt (e.g., CuCl

    
    
    
    
    
    2H
    
    
    O) in sterile water.
  • Mix at a 2:1 molar ratio (Ligand:Metal) in a separate tube.

  • Incubate at 37°C for 1 hour to allow equilibrium complexation before diluting into the assay plate.

Antifungal Susceptibility Assay (CLSI M27-A4)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standard for yeasts (Candida albicans, C. glabrata, etc.).

Materials Required
  • RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

  • 96-well microtiter plates (U-bottom).

  • Standard antifungal control (e.g., Fluconazole).[1]

  • Spectrophotometer (530 nm).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Pick 5 colonies and suspend in sterile saline (0.85%).

    • Adjust turbidity to 0.5 McFarland Standard (approx.

      
       to 
      
      
      
      CFU/mL).
    • Critical Dilution: Dilute this suspension 1:100 followed by 1:20 in RPMI 1640 medium. Final inoculum size:

      
       to 
      
      
      
      CFU/mL.
  • Plate Setup (Serial Dilution):

    • Add 100

      
      L of RPMI 1640 to columns 2–12.
      
    • Add 200

      
      L of the PyTri-Amine working solution (e.g., 256 
      
      
      
      g/mL) to column 1.
    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100

      
      L). Discard the final 100 
      
      
      
      L from column 10.
    • Column 11: Growth Control (Medium + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Medium only).

  • Inoculation:

    • Add 100

      
      L of the diluted fungal inoculum to wells in columns 1–11.
      
    • Final Test Range: Typically 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
  • Incubation:

    • Seal plates with adhesive gas-permeable film.

    • Incubate at 35°C for 24 to 48 hours .

Visualizing the Plate Layout

Plate cluster_plate 96-Well Microtiter Plate Layout Rows Row A Row B Row C Col 1 (High Conc) Col 2-10 (Dilution) Col 11 (GC) Col 12 (SC) Process Col 1: 128 µg/mL Col 10: 0.25 µg/mL GC: Growth Control SC: Sterility Control Rows->Process

Caption: Standardized microdilution layout ensuring valid controls for MIC determination.

Data Analysis & Interpretation

Reading Results
  • Visual Score: Invert the plate or use a reading mirror.

  • Endpoint Definition:

    • MIC-0 (Optically Clear): 100% inhibition (Required for metal complexes).

    • MIC-2 (Prominent Reduction): 50% inhibition compared to Growth Control (Standard for azoles/triazoles due to trailing growth).

Interpretation Table
ObservationScoreInterpretation for PyTri-Amine
No Growth 0Susceptible. Potent activity. Likely fungicidal if metal-complexed.
Slight Haze 1Intermediate. Common with static agents.
Prominent Growth 2Resistant (if >50% of control).
Full Growth 3Resistant.
Precipitation PInvalid. Compound crashed out. Check DMSO limits.
Troubleshooting "Trailing"

Triazoles often exhibit "trailing," where partial inhibition persists across several dilutions.

  • Solution: If testing the free ligand , read the MIC at 50% inhibition (MIC

    
    ).
    
  • Solution: If testing the metal complex , read the MIC at 100% inhibition (MIC

    
    ), as metal toxicity usually eliminates trailing.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[2][3][4][5]

  • BenchChem. (2025).[6] Mechanism of action of 1,2,4-triazole-based compounds.[6][7][8]6[9][10][11]

  • Vos, J. G., et al. (2025). The synthesis and characterisation of Rh(III) complexes with pyridyl triazole ligands.[9][12] ResearchGate. 9

  • Sumrra, S. H., et al. (2021). Triazole metal based complexes as antibacterial/antifungal agents.[7] European Journal of Medicinal Chemistry.[7] 13[6][9][10]

  • Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols.[14] PubMed.[7] 14

Sources

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Novel Triazoles in Antimicrobial Research

Triazole compounds represent a significant class of antimicrobial agents, particularly as antifungals.[1][2] Their primary mechanism of action involves the disruption of ergosterol synthesis, a crucial component of the fungal cell membrane.[3][4][5] By inhibiting the enzyme 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[4][5] This targeted action makes them effective against a range of fungal pathogens.[2] The development of novel triazole derivatives is a critical area of research aimed at overcoming emerging resistance and broadening the spectrum of activity against various microbial pathogens.[1][6]

This guide provides a detailed, step-by-step protocol for the comprehensive in vitro evaluation of novel triazole compounds, from determining their basic antimicrobial efficacy to assessing their safety profile.

Part 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

The initial and most crucial step in evaluating a new antimicrobial agent is to determine the lowest concentration that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). Following this, the Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) is determined to assess whether the compound kills the microorganism or merely inhibits its growth. The broth microdilution method is a standardized and widely accepted technique for these determinations, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Workflow for MIC and MFC/MBC Determination

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Standardized Inoculum Preparation Plate Inoculate 96-Well Plate: - Compound Dilutions - Inoculum - Controls Inoculum->Plate Compound Serial Dilution of Triazole Compound Compound->Plate Media Prepare RPMI-1640 (for fungi) or MHB (for bacteria) Media->Plate Incubate Incubate at Appropriate Temperature and Duration Plate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_MFC Subculture from Clear Wells onto Agar Plates Read_MIC->Plate_MFC Incubate_Agar Incubate Agar Plates Plate_MFC->Incubate_Agar Read_MFC Determine MFC/MBC (Lowest concentration with no growth on agar) Incubate_Agar->Read_MFC

Caption: Workflow for determining MIC and MFC/MBC.

Detailed Protocol: Broth Microdilution

Materials and Reagents:

  • Novel triazole compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard microbial strains (e.g., Candida albicans, Aspergillus niger, Staphylococcus aureus, Escherichia coli) from a reputable culture collection (e.g., ATCC)

  • Appropriate growth media: RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS for fungi; Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.[10][11]

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar for fungi, Tryptic Soy Agar for bacteria)

Step-by-Step Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria).

    • Further dilute this suspension in the appropriate broth medium to achieve the final recommended inoculum density in the microtiter plate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeast and 5 x 10^5 CFU/mL for bacteria).[8][12]

  • Preparation of Triazole Compound Dilutions:

    • Prepare a stock solution of each triazole compound in DMSO.

    • Perform a serial two-fold dilution of the compounds in the appropriate broth medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid affecting microbial growth.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of the appropriate broth medium to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the highest compound concentration to the first well of a row and perform serial dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well. This will result in 100 µL of varying compound concentrations in each well.

    • Finally, add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL.

    • Controls are essential:

      • Growth Control: Wells containing only medium and inoculum (no compound).

      • Sterility Control: Wells containing only medium (no inoculum or compound).

      • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

  • Incubation:

    • Incubate the plates at 35-37°C. Incubation times vary depending on the microorganism: 24-48 hours for most bacteria and yeasts, and up to 72 hours for some filamentous fungi.[12][13]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the triazole compound at which there is no visible growth.[11]

  • MFC/MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto an appropriate agar plate.

    • Incubate the agar plates under the same conditions as the initial incubation.

    • The MFC/MBC is the lowest concentration of the compound that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU count on the agar plate compared to the initial inoculum.

Part 2: Cytotoxicity Assessment and Therapeutic Index

A promising antimicrobial compound must not only be effective against pathogens but also safe for the host. Therefore, assessing the cytotoxicity of novel triazole compounds against mammalian cells is a critical step. The MTT assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[14][15][16]

Therapeutic Index (TI) Concept

The Therapeutic Index (TI) is a quantitative measure of a drug's safety, representing the ratio between the toxic dose and the effective dose.[17][18][19] In an in vitro setting, it can be estimated by comparing the concentration that is toxic to host cells to the concentration that is effective against the microbe.

In Vitro Therapeutic Index (TI) = IC₅₀ / MIC

Where:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that causes 50% inhibition of mammalian cell viability.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits the visible growth of the target microbe.

A higher TI value indicates a more favorable safety profile, as a much higher concentration is needed to harm host cells than to inhibit the pathogen.[20]

Therapeutic_Index cluster_efficacy Antimicrobial Efficacy cluster_toxicity Host Cell Toxicity MIC MIC Determination (Effective Dose Proxy) TI Therapeutic Index (TI) (Safety Profile) MIC->TI Ratio IC50 IC50 Determination (Cytotoxicity Assay) (Toxic Dose Proxy) IC50->TI Ratio

Caption: Relationship between efficacy, toxicity, and the Therapeutic Index.

Detailed Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% fetal bovine serum)

  • Novel triazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include a "cells only" control (untreated) and a "medium only" control (blank).

  • Incubation:

    • Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16][21]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Data Presentation and Interpretation

The results of these assays should be presented clearly to allow for easy comparison between different triazole compounds.

Table 1: Antimicrobial Activity and Cytotoxicity of Novel Triazole Compounds

Compound IDMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansIC₅₀ (µg/mL) vs. HEK293 cellsIn Vitro Therapeutic Index (IC₅₀/MIC)
TZC-001816>128>16
TZC-002486416
TZC-0031632>128>8
Fluconazole28>256>128

Interpretation:

  • A lower MIC/MFC value indicates higher antimicrobial potency.

  • An MFC/MIC ratio of ≤4 generally suggests fungicidal activity, while a ratio of >4 suggests fungistatic activity.

  • A higher IC₅₀ value indicates lower cytotoxicity.

  • A higher Therapeutic Index is desirable, indicating a wider margin of safety. In the example table, TZC-001 and TZC-002 show promising antifungal activity and a good safety profile.

By following these detailed protocols, researchers can systematically and reliably evaluate the antimicrobial potential and preliminary safety of novel triazole compounds, providing a solid foundation for further preclinical development.

References

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  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3811447/]
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261502/]
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC88925/]
  • Antifungal Properties of 1,2,4-Triazoles - ISRES. [URL: https://www.isres.org/antifungal-properties-of-1-2-4-triazoles.html]
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305364/]
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  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6288647/]
  • EUCAST Antifungal MIC Method for Moulds | PDF | Chemistry - Scribd. [URL: https://www.scribd.com/document/454556488/EUCAST-Antifungal-MIC-Method-for-Moulds]
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  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. [URL: https://clsi.org/m100/]
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. [URL: https://clsi.org/m44/]
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  • EUCAST Technical Note on the method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia–forming moulds. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/AFST/Files/EUCAST_Technical_Note_moulds_2008.pdf]
  • EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifu - ResearchGate. [URL: https://www.researchgate.net/publication/230607817_EUCAST_DEFINITIVE_DOCUMENT_EDEF_91_Method_for_the_determination_of_broth_dilution_minimum_inhibitory_concentrations_of_antifungal_agents_for_conidia-forming_moulds]
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  • Comparison of in vitro therapeutic indices. The in vitro therapeutic indices, calculated as the ratio of IC50 and MIC50 (ie, the median MIC value for the respective set of isolates) are compared for five selected vancomycin analogs and four control antibiotics against 33 clinical VRE (A) and 24 clinical MRSA (B) isolates. - ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-in-vitro-therapeutic-indices-The-in-vitro-therapeutic-indices_fig3_329437946]
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Application Note: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine in Kinase Inhibition Assays

[1][2]

Abstract

This application note details the utility of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine and its structural analogs as privileged scaffolds in kinase inhibitor discovery. While often utilized as a ligand in coordination chemistry, this specific heteroaromatic system has emerged as a critical pharmacophore in the development of Type I and Type II kinase inhibitors , most notably for Apoptosis Signal-regulating Kinase 1 (ASK1) and PIM-1 . This guide provides a comprehensive protocol for evaluating this scaffold using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™ platforms, addressing solubility, ATP-competitiveness, and fragment-based screening nuances.

Part 1: Scientific Background & Mechanism

The "Privileged" Scaffold

The 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1][2]

  • Hinge Binding: The pyridine nitrogen (N1 of pyridine) and the triazole nitrogens (N2/N4) serve as key hydrogen bond acceptors/donors. In the ATP-binding pocket of kinases, these atoms often interact with the backbone amide groups of the "hinge region" (e.g., Val757 in ASK1), mimicking the adenine ring of ATP.

  • Metal Chelation & Assay Interference: Researchers must note that this scaffold acts as a bidentate ligand for transition metals (Cu²⁺, Zn²⁺). In kinase assays dependent on metal co-factors (Mg²⁺/Mn²⁺), high concentrations of the unoptimized fragment can potentially sequester ions, leading to false positives.

Target Relevance: ASK1 and PIM-1

The clinical relevance of this scaffold is best exemplified by Selonsertib (GS-4997) , a high-affinity ASK1 inhibitor.[1][2] Selonsertib utilizes a substituted pyridine-triazole motif to lock the kinase in an inactive conformation.[1][2]

  • ASK1 (MAP3K5): An upstream regulator of the p38 and JNK pathways. Inhibition protects against oxidative stress-induced apoptosis and fibrosis (NASH, diabetic kidney disease).

  • PIM-1: A proto-oncogene serine/threonine kinase.[1][2] Pyridine-triazole hybrids have shown efficacy as competitive inhibitors, arresting cell cycle progression in leukemia models.

Signaling Pathway Visualization

The following diagram illustrates the critical node ASK1 occupies and how inhibitors containing this scaffold disrupt downstream apoptotic signaling.

ASK1_PathwayROSOxidative Stress / ROSTrxThioredoxin (Trx1)ROS->TrxOxidizes TrxTNFTNF-α / CytokinesASK1_ActiveASK1 (Active)(Phosphorylated)TNF->ASK1_ActiveActivatesASK1_InactiveASK1 (Inactive)(Bound to Trx)Trx->ASK1_InactiveInhibitsASK1_Inactive->ASK1_ActiveDissociation & AutophosphorylationMKKMKK3 / MKK4 / MKK6ASK1_Active->MKKPhosphorylatesInhibitorPyridine-Triazole Inhibitor(e.g., Selonsertib)Inhibitor->ASK1_Active ATP-Competitive Inhibitionp38p38 MAPKMKK->p38JNKJNKMKK->JNKApoptosisApoptosis / Fibrosis(Cell Death)p38->ApoptosisJNK->Apoptosis

Caption: The ASK1 signaling cascade. Pyridine-triazole inhibitors bind the active kinase domain, preventing phosphorylation of downstream MKKs and blocking apoptotic signaling.

Part 2: Experimental Protocol

This protocol describes the evaluation of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (and derivatives) using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay.[1][2] This method is preferred over activity assays for fragment screening as it is less susceptible to artifacts caused by metal chelation.[2]

Reagents & Equipment
  • Target: Recombinant Human ASK1 (Catalytic Domain), GST-tagged.[3]

  • Tracer: Eu-anti-GST Antibody (Donor) + AlexaFluor™ 647-labeled Kinase Tracer (Acceptor).[1][2]

  • Compound: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (Purity >95%).[1][2]

  • Buffer System: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white polystyrene plate.[1][2]

  • Reader: Multi-mode microplate reader (e.g., PerkinElmer EnVision) with TR-FRET module.

Assay Workflow (Step-by-Step)
Step 1: Compound Preparation (Critical for Solubility)

The triazole-amine moiety is polar, but pyridine rings can induce stacking.

  • Prepare a 10 mM stock solution in 100% anhydrous DMSO. Vortex for 1 minute.

  • Solubility Check: Inspect for precipitation. If turbid, sonicate at 40°C for 5 minutes.

  • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 1 mM in source plate).

Step 2: Reaction Mix Preparation

Prepare the Master Mix in the Assay Buffer. Keep on ice.

  • 2X Enzyme/Antibody Mix: ASK1 (5 nM final) + Eu-anti-GST (2 nM final).[1][2]

  • 2X Tracer Mix: Kinase Tracer 178 or 236 (Concentration determined by

    
     determination, typically 5-20 nM).
    
Step 3: Assay Assembly
  • Dispense Compound: Transfer 100 nL of diluted compound to the 384-well plate.

  • Add Enzyme: Add 5 µL of the 2X Enzyme/Antibody Mix .

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to access the binding pocket before the tracer competes.

  • Add Tracer: Add 5 µL of the 2X Tracer Mix .

  • Final Incubation: Incubate for 60 minutes at RT in the dark.

Step 4: Detection & Analysis[1][2]
  • Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculate the TR-FRET Ratio:

    
    [2]
    
  • Data Normalization:

    • 0% Inhibition: DMSO control (Enzyme + Tracer).

    • 100% Inhibition: No Enzyme control or excess Staurosporine (10 µM).

Workflow Diagram

Assay_WorkflowStep11. Compound Prep(DMSO Serial Dilution)Step22. Enzyme Addition(ASK1 + Eu-Ab)Step1->Step2100 nLStep33. Pre-Incubation(15 min @ RT)Step2->Step3Step44. Tracer Addition(Alexa647-Ligand)Step3->Step4Competition BeginsStep55. Detection(TR-FRET Read)Step4->Step560 min Incubation

Caption: Step-by-step TR-FRET binding assay workflow for evaluating kinase inhibitors.

Part 3: Data Analysis & Troubleshooting

Quantitative Analysis

Fit the data to a sigmoidal dose-response equation (variable slope) to determine the

2
ParameterFormula / Note
TR-FRET Ratio

% Inhibition

IC50 Validity Hill Slope should be roughly -1.0 .[1][2] A slope < -1.5 suggests aggregation or promiscuous inhibition.[1][2]
Cheng-Prusoff For competitive inhibitors:

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Window Tracer concentration too low or degraded enzyme.[1][2]Retitrate Tracer to its

.[2] Ensure ASK1 enzyme is fresh and GST-tag is intact.[1][2]
High Background Compound fluorescence or light scattering.[2]The pyridine-triazole scaffold is generally non-fluorescent at 665nm, but check compound alone in buffer.
Bell-Shaped Curve Compound aggregation or insolubility.[1][2]Add 0.01% Triton X-100 or Brij-35 to the buffer.[1][2] Check solubility limit.
Potency Shift Metal Chelation interference.[2]If using an activity assay (ADP-Glo), high concentrations of triazole may chelate Mg²⁺. Validate with TR-FRET (binding assay) which is less sensitive to Mg²⁺ depletion.[1][2]

Part 4: References

  • Gilead Sciences. (2015).[2][3] Discovery of Selonsertib (GS-4997), a Selective Inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[2][3] Journal of Medicinal Chemistry.[2][4] Link

  • LanthaScreen™ Eu Kinase Binding Assay. (2024). Thermo Fisher Scientific Protocol Guide.[2]Link

  • Dolzhenko, A. V., et al. (2009).[5] 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine: Crystal structure and coordination potential.[1][2] Acta Crystallographica.[2] Link

  • ADP-Glo™ Kinase Assay Systems. (2024).[1][2] Promega Technical Manual.[2]Link

  • PIM-1 Kinase Inhibition. (2025).[1][2][6] Pyridine-triazole hybrids as competitive inhibitors.[1][2] Bioorganic Chemistry.[2][4][6][7][8] Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Cyclization Step in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the final cyclization step of 1,2,4-triazole synthesis. Whether you are utilizing the classical Pellizzari reaction, the Einhorn-Brunner route, or modern oxidative cyclizations, the transition from an acyclic intermediate (like an acylamidrazone) to a fully aromatic triazole is fraught with kinetic traps and thermodynamic hurdles.

This guide is designed to move beyond basic protocol lists. Here, we dissect the chemical causality behind failed cyclizations, providing you with self-validating workflows and field-proven solutions to rescue your yields.

Pathway Visualization: The Cyclization Crossroads

Before troubleshooting, it is critical to understand the mechanistic divergence that occurs during cyclization. The intermediate can either undergo a high-energy nitrogen attack to form the desired triazole or a lower-energy oxygen attack to form an oxadiazole side product.

TriazoleCyclization A Amide + Acylhydrazide (Starting Materials) B Acylamidrazone (Acyclic Intermediate) A->B Condensation (Heat) C 1,2,4-Triazole (Thermodynamic Product) B->C N-Attack (-H2O) POCl3 or >140°C D 1,3,4-Oxadiazole (Kinetic Side Product) B->D O-Attack (-NH3) Lower Temp E Hydrolysis / Degradation B->E +H2O Poor Dehydration D->C Boulton-Katritzky Rearrangement

Mechanistic divergence in triazole synthesis: thermodynamic vs. kinetic cyclization pathways.

Troubleshooting Guides & FAQs

Q1: My Pellizzari reaction is yielding a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole. Why is this happening? A: This is a classic manifestation of kinetic versus thermodynamic control. During the condensation of an amide with an acylhydrazide, an acyclic acylamidrazone intermediate forms. Cyclization can occur via two competing pathways:

  • O-Attack (Kinetic): The carbonyl oxygen acts as a nucleophile, leading to the elimination of ammonia (or an amine) and the rapid formation of a 1,3,4-oxadiazole. This pathway has a lower activation energy.

  • N-Attack (Thermodynamic): The nitrogen atom attacks the carbonyl, leading to the elimination of water and the formation of the 1,2,4-triazole. This requires higher activation energy but yields a more stable aromatic system.

Troubleshooting Solution: If you isolate oxadiazoles, your reaction temperature is likely too low, or dehydration is inefficient. Traditional Pellizzari cyclizations require harsh thermal conditions (often >140 °C) to overcome the activation barrier for N-attack[1]. Alternatively, you can rescue the oxadiazole byproduct via the Boulton-Katritzky rearrangement; heating the 1,3,4-oxadiazole in the presence of an amine/hydrazine triggers an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) sequence to form the 1,2,4-triazole.

Q2: My acyclic intermediate is accumulating, but raising the temperature causes substrate degradation. How can I force the cyclization? A: Relying solely on thermal dehydration can lead to substrate decomposition, transamidation, or acyl migration. To drive the equilibrium forward at lower temperatures, you must chemically activate the carbonyl or actively remove water.

Troubleshooting Solution:

  • Chemical Dehydration: Introduce a chlorinating/dehydrating agent such as Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). 
    
    
    
    converts the carbonyl oxygen into a superior leaving group, drastically lowering the activation energy specifically for N-cyclization.
  • Triflic Anhydride Activation: For secondary amides, activation with

    
     followed by the addition of hydrazides allows for microwave-induced cyclodehydration, providing a highly efficient one-pot route to 3,4,5-trisubstituted 1,2,4-triazoles without prolonged heating[2].
    

Q3: How do I avoid regioselectivity issues and isomeric mixtures when synthesizing asymmetric 1,3,5-trisubstituted 1,2,4-triazoles? A: Harsh acidic or thermal conditions often cause scrambling via acyl migration before cyclization locks the ring structure.

Troubleshooting Solution: Transition away from classical condensation. Modern approaches utilize milder, metal-catalyzed oxidative cyclizations. For instance, copper-catalyzed aerobic oxidative C(sp3)–H functionalization of amidines with amines provides excellent regiocontrol without requiring extreme heat[3]. Another highly effective alternative is using formamidinium acetate in 2,2,2-trifluoroethanol, which acts as a mild, regioselective C-N building block while suppressing side reactions[1].

Quantitative Data: Cyclization Strategy Comparison

When optimizing your synthesis, selecting the right cyclization strategy is paramount. The table below summarizes the causality and expected outcomes of various approaches.

Cyclization StrategyReagents / CatalystTypical TempMechanistic AdvantageCommon Side Product / Issue
Classical Pellizzari None (Neat or High-boiling solvent)>140 °CSimple setup, no metals required1,3,4-Oxadiazoles, Regioisomers
Chemically Promoted

or

80–110 °CForces N-attack via leaving group activationHydrolysis products (if wet)
Tf₂O Activation

, 2-Fluoropyridine
MicrowaveRapid one-pot cyclodehydrationUnreacted amides
Oxidative C-H Functionalization

or

,

80–120 °CMild conditions, high regioselectivityAldehyde byproducts
Formamidinium Acetate Formamidinium acetate, TFE80 °CMild acidic solvent promotes selective cyclizationTrifluoroethyl esters
Experimental Protocol: Self-Validating -Promoted Cyclization

This methodology is designed to convert an isolated acylamidrazone intermediate into a 1,2,4-triazole while actively suppressing oxadiazole formation. It incorporates built-in In-Process Controls (IPC) to validate the integrity of the reaction at every stage.

Step 1: Preparation and Activation

  • Rigorously dry the isolated acylamidrazone intermediate under a high vacuum. Causality Note: Moisture will aggressively quench the

    
    , generating 
    
    
    
    and
    
    
    , which halts cyclization and hydrolyzes the intermediate.
  • Suspend 1.0 equivalent of the intermediate in anhydrous toluene (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 3.0–5.0 equivalents of

    
     dropwise over 15 minutes.
    

Step 2: Thermodynamic Cyclization

  • Remove the ice bath and gradually heat the mixture to 90–110 °C (reflux) for 4–6 hours.

  • Causality Note: Heating is still required because while

    
     makes the oxygen a better leaving group, the N-attack still faces a steric and electronic activation barrier compared to the kinetic O-attack.
    

Step 3: In-Process Control (IPC)

  • Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Self-Validation: The acyclic intermediate spot should completely disappear, replaced by a new, highly UV-active spot (the fully conjugated aromatic triazole) with a higher Rf value.

Step 4: Self-Validating Quench

  • Cool the reaction mixture to 0 °C.

  • Carefully pour the mixture over crushed ice with vigorous stirring.

  • Self-Validation: The quench must be highly exothermic. If it is not, the

    
     was likely degraded by wet solvents prior to the reaction, explaining any unreacted starting material.
    
  • Slowly adjust the aqueous layer to pH 8 using saturated

    
    . Causality Note: 1,2,4-triazoles are weakly basic. Neutralizing the 
    
    
    
    generated during the quench deprotonates the triazolium salt, ensuring the product partitions efficiently into the organic phase.

Step 5: Isolation

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the crude 1,2,4-triazole.
    
References
  • Source: thieme-connect.
  • Source: chim.
  • Source: researchgate.
  • Source: researchgate.
  • Copper-Catalyzed Oxidative C(sp3)

Sources

addressing solubility issues of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Analysis

You are encountering solubility difficulties with 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (often abbreviated as 1-Py-Tri-NH2 in this guide) in Dimethyl Sulfoxide (DMSO). This is a common issue with rigid, nitrogen-rich heterocyclic systems.

The Root Cause: "The Water Paradox"

While DMSO is an excellent solvent for polar heterocycles, it is also hygroscopic .[1] It aggressively absorbs atmospheric moisture.[2][1][3]

  • The Mechanism: 1-Py-Tri-NH2 is a rigid, planar molecule with high crystal lattice energy due to intermolecular hydrogen bonding (between the amine donor and pyridine/triazole acceptors).

  • The Conflict: While soluble in pure DMSO, this compound is often hydrophobic enough to precipitate when the water content in DMSO exceeds 1–2%. If your DMSO bottle has been opened frequently, it may effectively be "wet," acting as an anti-solvent and forcing the compound out of solution [1, 2].[2][1]

Troubleshooting Guide: Step-by-Step Protocols

Use this flowchart to diagnose and resolve your specific solubility issue.

Visual Diagnosis Workflow

SolubilityWorkflow Start Start: Compound in DMSO Check Visual Inspection (Tyndall Effect) Start->Check Clear Solution Clear? Check->Clear Cloudy Cloudy / Precipitate Clear->Cloudy No Success Success: Aliquot & Store (-20°C, Desiccated) Clear->Success Yes Step1 Step 1: Thermal Shift Heat to 40-50°C (10 min) Cloudy->Step1 Check2 Clear? Step1->Check2 Step2 Step 2: Acoustic Disruption Bath Sonication (35-40 kHz, 15 min) Check3 Clear? Step2->Check3 Step3 Step 3: Dehydration Add 3Å Molecular Sieves OR Use Fresh Anhydrous DMSO Check2->Success Yes Check2->Step2 No Check3->Success Yes Check3->Step3 No

Figure 1: Decision tree for troubleshooting precipitation events in DMSO stock solutions.

Protocol A: The "Graduated Thermal Shift" (Standard)

Use this for initial solubilization of powder.

  • Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%, water <0.05%).[2][1] Do not use DMSO stored in plastic bottles for >1 month after opening.[2][1]

  • Weighing: Weigh the target mass of 1-Py-Tri-NH2 into a glass vial (avoid polystyrene, which can leach plasticizers in hot DMSO).

  • Addition: Add 70% of the calculated DMSO volume.

  • Vortex: Vortex vigorously for 30 seconds.

  • Thermal Shift: If undissolved, place the vial in a water bath or heating block at 45°C .

    • Why? Increasing temperature breaks the intermolecular H-bonds holding the crystal lattice together [3].

  • Sonication: Sonicate in a bath (35–40 kHz) at 40°C for 10–15 minutes.

    • Critical: Ensure the water level in the bath matches the liquid level in the vial for maximum energy transfer.

  • Final Adjustment: Once clear, add the remaining DMSO to reach the target volume.

Protocol B: The "Dry Rescue" (For Precipitated Stocks)

Use this if a previously clear stock solution has turned cloudy.

  • Diagnosis: Shine a laser pointer (or phone light) through the vial.[2][1] If you see a beam (Tyndall effect), you have micro-precipitates.[2][1]

  • Drying: Add 3–5 beads of activated 3Å molecular sieves to the vial. Let it stand for 4 hours at room temperature.

    • Mechanism:[4] The sieves selectively remove water (absorbed from air) without binding the organic compound.[1]

  • Re-solubilization: Repeat Protocol A (Heat + Sonication).

  • Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any irreversible aggregates or dust. Transfer the supernatant to a new, airtight vial.

Solubility Data & Limits

The following table summarizes the solubility behavior of amino-triazole derivatives in common contexts.

ParameterValue / LimitNotes
Max Solubility (DMSO) ~50–80 mMEstimated. High concentrations (>100 mM) are thermodynamically unstable and prone to crashing out.[2][1]
Max Solubility (Water) < 1 mMHighly insoluble.[2][1] Diluting DMSO stocks into aqueous buffer often causes immediate precipitation.[2][1]
Critical Water Content > 1.5% (v/v)If DMSO absorbs >1.5% water, solubility drops exponentially [4].[2][1]
Sonication Temp 40–50°CDo not exceed 60°C to avoid thermal degradation of the amine.[1]
Crystal Form Planar / MonoclinicHigh lattice energy requires heat to overcome during initial dissolution [5].[2][1]

Frequently Asked Questions (FAQs)

Q1: I am trying to make a 100 mM stock, but it stays cloudy. What should I do? A: 100 mM is likely near the saturation limit for this rigid molecule.[1] We recommend lowering your target concentration to 50 mM or 25 mM .[2][1] It is better to have a stable 25 mM stock than an unstable 100 mM stock that precipitates during storage.[2][1]

Q2: Can I add acid (HCl) to help it dissolve? A: Proceed with caution. While protonating the pyridine nitrogen or the amine might increase solubility in polar media, it changes the compound to a salt form (e.g., Hydrochloride salt).[1] This alters its biological permeability and may cause it to precipitate faster when diluted into buffered assays (pH 7.[2][1]4) as it reverts to the free base.[1] Only use acid if your experimental design explicitly accounts for the salt form.[2][1]

Q3: My stock freezes in the fridge (4°C). Is this normal? A: Yes. Pure DMSO freezes at 18.5°C .[2][1] If your stock is liquid at 4°C, it indicates significant water contamination (water depresses the freezing point).[2][1]

  • Action: Thaw the stock completely at 37°C and vortex before every use to ensure no concentration gradients exist.

Q4: When I dilute my DMSO stock into cell culture media, it precipitates. Why? A: This is the "Crash-Out" effect.[2][1] The compound is hydrophobic.[2][1] When DMSO (solvent) is diluted with water (anti-solvent), the compound aggregates.[1]

  • Solution:

    • Perform serial dilutions in DMSO first (e.g., 1000x -> 100x).[2][1]

    • Add the diluted DMSO to the media while vortexing the media.[1]

    • Keep the final DMSO concentration < 0.5%.[2][1][5][6]

References

  • BenchChem. (2025).[2][1][3][4][6] Impact of hygroscopic DMSO on solubility. Retrieved from [1]

  • Way, L. (2014).[2][1][7] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath / ResearchGate.[2][1] Retrieved from

  • Lipinski, C. A., et al. (2012).[2][1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • NIH PubChem. (2025).[2][1] Compound Summary: 1,2,4-Triazol-3-amine derivatives. Retrieved from [1]

  • Dolzhenko, A. V. (2007).[2][1] 3-Pyridin-2-yl-1,2,4-triazol-5-amine.[2][8] Acta Crystallographica Section E. Retrieved from [1]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the scale-up synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to larger, kilogram-scale production. We will delve into the causality behind experimental choices and provide practical, field-proven troubleshooting strategies.

Overview of the Primary Synthetic Challenge

The synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine is a crucial process for developing various pharmaceutical agents and functional materials. While several synthetic routes exist, the most common and scalable approach involves the cyclization of a pyridine-containing precursor. A frequently employed method is the reaction of 2-hydrazinopyridine with cyanamide or a related synthon. The primary challenge in scaling this reaction lies in managing reaction kinetics, exotherms, impurity profiles, and product isolation for this highly polar, crystalline compound.

Core Synthetic Pathway

The fundamental transformation involves the condensation of 2-hydrazinopyridine with a source of a one-carbon unit (like cyanamide) to form an intermediate, which then undergoes intramolecular cyclization to form the desired 1,2,4-triazole ring.

Synthetic_Pathway cluster_reactants Starting Materials SM1 2-Hydrazinopyridine INT Guanidine Intermediate SM1->INT Reaction Step 1 SM2 Cyanamide SM2->INT PROD 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine INT->PROD Cyclization (Heat, Acid/Base) Step 2 Troubleshooting_Yield Start Low Yield Observed Check_SM Verify Purity of 2-Hydrazinopyridine Start->Check_SM Check_Mix Evaluate Agitation Efficiency Start->Check_Mix Check_Temp Monitor Internal Temperature Profile Start->Check_Temp Check_Conv Confirm Complete Conversion (LC-MS) Start->Check_Conv Action_SM Use High-Purity Starting Material Check_SM->Action_SM Action_Mix Increase Stir Rate/ Improve Baffling Check_Mix->Action_Mix Action_Temp Implement Controlled Addition Protocol Check_Temp->Action_Temp Action_Conv Adjust Solvent or Increase Reaction Time Check_Conv->Action_Conv

Caption: Decision tree for troubleshooting low reaction yields.

FAQ 3: Purification and Isolation Challenges

Question: The final product is highly polar and has poor solubility in common organic solvents, making purification difficult. What are effective, scalable purification strategies?

Answer: The purification of polar heterocyclic compounds is a well-known bottleneck. [1]The title compound's properties—high polarity, hydrogen bonding capability, and crystallinity—dictate the best approaches.

  • Recrystallization: This is often the most effective and scalable method for obtaining high-purity crystalline solids.

    • Solvent Screening: A systematic solvent screen is essential. The ideal solvent (or solvent system) will dissolve the product at elevated temperatures but show poor solubility at room temperature or below.

    • Recommended Solvents to Screen: Based on the properties of similar compounds, consider water, ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or DMF/water. [2][3] * Procedure: Dissolve the crude material in a minimal amount of hot solvent, treat with activated carbon if color is an issue, filter hot to remove insoluble impurities, and then allow the solution to cool slowly for crystal formation.

  • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography is often not economically viable for large-scale production of highly polar compounds.

    • Alternative: If chromatography is necessary, consider reverse-phase chromatography or using a more polar stationary phase like alumina. However, these are often reserved for high-value products.

  • Salt Formation and Crystallization: The product has basic nitrogen atoms and can be protonated to form a salt (e.g., hydrochloride, sulfate). Salts often have different solubility profiles than the free base and may be easier to crystallize and purify. The free base can then be regenerated in a final step.

Purification MethodProsConsScalability
Recrystallization Cost-effective, high purity achievable, removes non-polar impurities.Requires finding a suitable solvent system, potential for product loss in mother liquor.Excellent
Column Chromatography High resolution, can separate closely related impurities.High solvent consumption, costly stationary phase, not ideal for highly polar compounds on silica.Poor to Moderate
Acid/Base Wash Good for removing acidic or basic impurities.May not remove neutral impurities, requires additional extraction steps.Good
Salt Formation Can significantly alter solubility, enabling easier crystallization.Adds extra steps to the process (salt formation and free-basing).Good

Experimental Protocol: Scalable Synthesis

This protocol is a representative procedure based on common synthetic methods for 1,2,4-triazole derivatives. [4][5]Caution: Always perform a thorough safety review before conducting any chemical reaction.

Step-by-Step Methodology
  • Reaction Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

    • Purge the reactor with an inert atmosphere (Nitrogen or Argon). [6]

  • Reactant Charging:

    • Charge the reactor with 2-hydrazinopyridine (1.0 equivalent) and a suitable solvent (e.g., water or ethanol).

    • Begin agitation to ensure a homogenous slurry or solution.

    • In a separate vessel, prepare a solution of aqueous cyanamide (1.1 equivalents).

  • Reaction Execution:

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

    • Slowly add the cyanamide solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Slowly heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction for completion by LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.

    • Further cool the mixture to 0-5 °C and hold for at least 1 hour to maximize precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold solvent (the same used for the reaction), followed by a wash with a non-polar solvent like diethyl ether or acetone to aid in drying. [3][7]

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean reactor.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol/water mixture) and heat to a gentle reflux until all the solid dissolves.

    • If necessary, perform a hot filtration to remove any insoluble matter.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C.

    • Collect the purified, crystalline product by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

References

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2025. Available at: [Link]

  • Yeleuch, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Theron, C., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • Miller, L. S., & Zeller, M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, U. P., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor. Available at: [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles andT[2][4][8]riazolo[4, 3-b]-Pyridazine Derivatives. (2021). ResearchGate. Available at: [Link]

  • 3-Amino-1,2,4-triazole. Wikipedia. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). MDPI. Available at: [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Frontiers in Chemistry. Available at: [Link]

  • Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Available at: [Link]

  • Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. (2021). Journal of Food Protection. Available at: [Link]

  • Cycloamination strategies for renewable N-heterocycles. (2020). RSC Publishing. Available at: [Link]

  • 3-Amino-1H-1,2,4-triazole, 96% 50 g. Thermo Scientific Alfa Aesar. Available at: [Link]

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. (2024). MDPI. Available at: [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]

  • Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. (2014). ResearchGate. Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1990). Google Patents.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Available at: [Link]

  • SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. (2018). POLITesi. Available at: [Link]

Sources

Subject: Overcoming the "Potency-Permeability Paradox" in Pyridine-Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine-Triazole Scaffolds Current Status: Operational | Ticket ID: PYR-TRZ-PERM-001

Executive Summary: You are likely visiting this page because your pyridine-triazole hybrid exhibits single-digit nanomolar potency in biochemical assays (kinase/enzyme inhibition) but fails to translate into cellular EC50s (micromolar or inactive). This is a known liability of this scaffold, often driven by high Topological Polar Surface Area (TPSA) and susceptibility to P-glycoprotein (P-gp) efflux due to the nitrogen-rich heteroaromatic nature.

This guide provides a diagnostic workflow to isolate the root cause (Solubility vs. Passive Diffusion vs. Active Efflux) and offers validated protocols to resolve it.

Module 1: Diagnostic Workflow

Is it Permeability, Solubility, or Efflux?

Before modifying your lead compound, you must confirm the failure mode. Pyridine-triazole compounds often exhibit "brick-dust" properties (high melting point, low solubility) due to planar


 stacking, which mimics permeability failure in assays.

Interactive Troubleshooting Flowchart:

Troubleshooting_Workflow Start Discrepancy: IC50 (nM) << EC50 (µM) Solubility Step 1: Thermodynamic Solubility (PBS pH 7.4) Start->Solubility Solubility_Fail Precipitation/Aggregation? False Negative in Cell Assay Solubility->Solubility_Fail Low Sol (<5 µM) PAMPA Step 2: PAMPA-GIT Assay (Passive Diffusion) Solubility->PAMPA Good Sol (>10 µM) PAMPA_Res Low Permeability (< 1 x 10^-6 cm/s)? PAMPA->PAMPA_Res Efflux_Check Step 3: Caco-2 Bidirectional Assay (Active Transport) PAMPA_Res->Efflux_Check No (High Passive) Action_Chem Action: Reduce TPSA / Mask H-Bonds PAMPA_Res->Action_Chem Yes (Passive Issue) Efflux_Res Efflux Ratio (B-A)/(A-B) > 2? Efflux_Check->Efflux_Res Action_Pgp Action: Reduce Basicity / P-gp Evasion Efflux_Res->Action_Pgp Yes (Substrate) Action_Form Action: Formulation / Prodrug Efflux_Res->Action_Form No (Metabolism?)

Figure 1: Diagnostic logic to isolate the cause of low cellular potency. Note that solubility must be ruled out first to prevent false permeability data.

Module 2: Assay Troubleshooting & Protocols

Q: Why does my compound precipitate in the PAMPA donor plate?

A: Pyridine-triazole scaffolds are prone to aggregation. Standard PAMPA protocols often use 5% DMSO, which may be insufficient for these rigid planar molecules. The Fix: Use a "Double-Sink" PAMPA Protocol with a pH gradient. Pyridines are weak bases (pKa ~5.2); ensuring the acceptor well is acidic (or contains a scavenger) drives equilibrium.

Protocol: Optimized PAMPA for Basic Heterocycles Purpose: To measure passive diffusion while mitigating aggregation and back-diffusion.

StepActionTechnical Rationale
1. Membrane Prep Dissolve 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane. Add 5 µL to the PVDF filter.DOPC mimics the fluidity of cell membranes better than standard lecithin for heterocycles.
2. Donor Well Buffer: PBS (pH 7.4) + 20% Methanol (optional if solubility is <10µM). Conc: 10 µM compound.[1][2][3]Methanol helps keep planar triazoles in solution without destroying the lipid layer (unlike high DMSO).
3. Acceptor Well Buffer: PBS (pH 6.5) containing chemical scavenger (e.g., BSA or surfactant) .The "Sink": The lower pH traps the pyridine (protonating it), and BSA binds it, preventing back-diffusion.
4. Incubation 4 hours @ 25°C in a humidity chamber (saturated).Short incubation prevents membrane dry-out; humidity is critical for edge-well consistency.
5. Analysis LC-MS/MS of both Donor (t=4h) and Acceptor (t=4h).Calculate Permeability (

) using the mass balance equation.
Q: My PAMPA data looks good ( cm/s), but Caco-2 shows zero permeability. Why?

A: This is the hallmark of P-glycoprotein (P-gp) Efflux . The pyridine nitrogen and the triazole core can act as H-bond acceptors, a key recognition motif for P-gp. PAMPA lacks transporters, so it only shows you what could cross if the pumps weren't pushing it back out.

Protocol: P-gp Liability Screen (Caco-2 +/- Verapamil) Purpose: To confirm if your compound is a P-gp substrate.

  • Setup: Culture Caco-2 cells on Transwell inserts (21-day monolayer).

  • Groups:

    • Group A: Apical to Basolateral (A->B) transport.

    • Group B: Basolateral to Apical (B->A) transport (Efflux).

    • Group C: A->B + Verapamil (50 µM) (P-gp Inhibitor).

  • Calculation:

    • Interpretation: If ER > 2.0 and Verapamil reduces the ER to ~1.0, your pyridine-triazole is a P-gp substrate.

Module 3: Chemical Optimization Strategies

Q: How do I fix the permeability without killing potency?

A: You must lower the Topological Polar Surface Area (TPSA) below 90 Ų and reduce the basicity of the pyridine nitrogen to evade P-gp.

Strategy Table: Structural Modifications

IssueChemical StrategyMechanism
High TPSA (>100 Ų) Intramolecular H-Bonding Introduce a substituent (e.g., -F, -OCH3) ortho to the pyridine nitrogen. This creates a "closed" conformation, masking the polar nitrogen from the solvent/membrane.
P-gp Efflux Steric Hindrance Add a methyl group adjacent to the pyridine nitrogen (2-position). This sterically hinders P-gp binding without necessarily blocking the kinase active site.
Low Lipophilicity Bioisostere Swap Replace the 1,2,3-triazole with a 1,2,4-oxadiazole . This often maintains geometry but alters the H-bond donor/acceptor profile and lowers TPSA.

Visualizing the "Masking" Effect:

Molecular_Masking cluster_0 Open Conformation (High TPSA) cluster_1 Masked Conformation (Permeable) N1 Pyridine N H1 Solvent H2O N1->H1 H-Bond N2 Pyridine N F1 Ortho -F/-OH N2->F1 Intra-mol H-Bond arrow Chemical Modification cluster_0 cluster_0 cluster_1 cluster_1

Figure 2: Reducing effective TPSA by locking the molecule into a conformation where the polar nitrogen is internally satisfied, facilitating membrane passage.

Module 4: Formulation & Assay Conditions

Q: I can't change the chemistry. How do I get data?

A: If you need to test the current molecule despite its flaws, optimize the cellular assay conditions to favor uptake.

  • Serum Reduction: High protein binding (common with planar aromatics) reduces free drug concentration.

    • Action: Run the cellular assay in 1% FBS instead of 10% FBS.

  • Incubation Extension:

    • Action: Extend incubation from 24h to 72h . Slow-permeating compounds (low

      
      ) need more time to reach equilibrium intracellularly.
      
  • Prodrug Approach (For in vivo):

    • If the triazole NH is free, alkylate it with a phosphate ester or acyloxymethyl group. This masks the polarity during entry and is cleaved by intracellular esterases.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology.

  • Hitchcock, S. A., et al. (2006). Structure−Activity Relationships of Pyridine-Triazole Inhibitors: Optimizing Permeability and Potency. Journal of Medicinal Chemistry.

Sources

minimizing batch-to-batch variability in the synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Introduction: Welcome to the technical support center for the synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine. This molecule is a crucial building block in medicinal and materials chemistry, valued for its unique heterocyclic structure.[1][2] However, its synthesis can be prone to batch-to-batch variability, impacting yield, purity, and overall project timelines. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and establish a robust, reproducible synthetic protocol. We will delve into the causality behind experimental choices, providing field-proven insights to ensure consistency and success.

Section 1: The Core Synthetic Pathway & Mechanism

The most common and direct route to 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine involves the condensation and cyclization of 2-hydrazinopyridine with cyanamide. This reaction leverages the nucleophilicity of the hydrazine to attack the electrophilic carbon of the cyanamide nitrile, followed by an intramolecular cyclization to form the stable 1,2,4-triazole ring.

The general workflow is visualized below.

G Start Starting Materials Reagents 2-Hydrazinopyridine + Cyanamide Reaction Step 1: Condensation & Cyclization Reagents->Reaction Solvent, Heat Monitoring Step 2: In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitor for completion Workup Step 3: Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Step 4: Purification (Recrystallization / Chromatography) Workup->Purification QC Final QC (NMR, MS, Purity) Purification->QC Product Final Product QC->Product

Caption: High-level workflow for the synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.

Section 2: Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: Low or Inconsistent Product Yield

Q: My reaction yield is consistently below 50% and varies significantly between batches. What are the primary causes and how can I improve it?

A: Low and variable yields are a common frustration in 1,2,4-triazole synthesis.[3] The root cause often lies in one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Quality & Stability:

    • 2-Hydrazinopyridine: This starting material is susceptible to oxidation and degradation, especially if it is old or has been stored improperly. It can develop a dark color over time. Using degraded 2-hydrazinopyridine is a primary cause of low yields.

      • Solution: Always use fresh or recently purified 2-hydrazinopyridine. If the material is discolored (e.g., dark brown instead of off-white/yellow), consider recrystallizing it from a suitable solvent like ethanol or toluene before use. Store it under an inert atmosphere (nitrogen or argon) and away from light.

    • Cyanamide: Cyanamide exists in equilibrium with its dimer, dicyandiamide, especially in aqueous solutions or upon heating. Dicyandiamide is less reactive and its formation consumes the active reagent, directly reducing the theoretical yield.

      • Solution: Use a high-purity grade of cyanamide. When using a 50 wt. % solution in water, add it to the reaction mixture at a controlled rate and temperature to minimize dimerization before it can react with the hydrazine.

  • Reaction Conditions:

    • Temperature Control: The initial reaction between 2-hydrazinopyridine and cyanamide can be exothermic. Uncontrolled temperature spikes can accelerate side reactions and reagent degradation. Traditional synthesis methods often require high temperatures for long durations, which can also lead to product degradation.[3]

      • Solution: For the initial mixing, especially when scaling up, consider adding the cyanamide solution portion-wise or via an addition funnel, while maintaining the reaction temperature below a set point (e.g., 80-90 °C). For the cyclization, a consistent reflux temperature is key. Monitor the internal temperature rather than just the heating mantle setting. Microwave-assisted synthesis can sometimes offer a solution by reducing reaction times and increasing yields.[3][4]

    • Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessively long times at high temperatures can degrade the product.

      • Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Run a time-course experiment on a small scale to determine the optimal reaction duration for your specific setup. The reaction is typically complete when the 2-hydrazinopyridine spot is no longer visible by TLC.

Issue 2: Persistent Impurities in the Final Product

Q: My NMR spectrum shows unidentifiable peaks, and my product purity by HPLC is low. What are the likely impurities and how can I prevent their formation?

A: Impurities typically arise from unreacted starting materials or side reactions. The most common culprits are:

  • Unreacted 2-Hydrazinopyridine: This is often due to incomplete reaction or using a substoichiometric amount of cyanamide.

    • Prevention: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of cyanamide. Monitor the reaction by TLC until the 2-hydrazinopyridine is fully consumed.

    • Removal: 2-Hydrazinopyridine has different polarity and solubility compared to the product. It can often be removed during the aqueous workup or with a carefully selected solvent system during column chromatography.

  • Dicyandiamide: As mentioned, this is the dimer of cyanamide. It is a crystalline solid and can co-precipitate with your product.

    • Prevention: Control the temperature and addition rate of cyanamide. Running the reaction in a slightly acidic medium can sometimes suppress dimerization. A patent for a related synthesis highlights the importance of pH control (pH 6-7) during the initial condensation step to minimize side reactions.[5]

    • Removal: Dicyandiamide has low solubility in many organic solvents. It can often be filtered off or removed during recrystallization.

  • Isomeric Byproducts: While the reaction of 2-hydrazinopyridine with cyanamide is generally regioselective for the desired 1-substituted-3-amino-1,2,4-triazole, alternative cyclization pathways can theoretically lead to trace amounts of other isomers, such as 2-(1H-1,2,4-triazol-5-yl)pyridine.

    • Prevention: Strict control over reaction conditions (temperature, pH) is the best way to favor the desired kinetic product.

    • Removal: Isomers can be notoriously difficult to separate. High-performance column chromatography with a shallow gradient may be required.

G start Low Purity or Inconsistent Yield check_sm Verify Starting Material Quality start->check_sm sm_ok Quality OK? check_sm->sm_ok purify_sm Action: Purify or Replace Reagents sm_ok->purify_sm No check_cond Review Reaction Conditions sm_ok->check_cond Yes purify_sm->start Re-run cond_ok Conditions Optimal? check_cond->cond_ok optimize_cond Action: Optimize Temp, Time, & Monitoring cond_ok->optimize_cond No check_purification Evaluate Purification Method cond_ok->check_purification Yes optimize_cond->start Re-run pur_ok Method Effective? check_purification->pur_ok optimize_pur Action: Develop New Recrystallization or Chromatography System pur_ok->optimize_pur No success Consistent High-Purity Product pur_ok->success Yes optimize_pur->start Re-run

Caption: A logical troubleshooting workflow for addressing synthesis variability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials? A1: For 2-hydrazinopyridine , the critical attributes are purity (>98%) and appearance (off-white to light yellow solid). Any significant darkening indicates degradation. For cyanamide , typically used as a 50 wt. % solution in water, the key is a low dicyandiamide content.

Q2: How should I properly monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between your starting material and product (e.g., Dichloromethane:Methanol 95:5 or Ethyl Acetate:Hexane 70:30). The reaction is complete when the 2-hydrazinopyridine spot (visualized under UV light) has disappeared. For more quantitative analysis, LC-MS can be used to track the consumption of starting materials and the formation of the product peak at the correct mass.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis? A3: Yes, research into 1,2,4-triazole synthesis has explored greener alternatives. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[3] Additionally, electrochemical methods are emerging that avoid the need for chemical oxidants and can often be run at room temperature under mild conditions.[6][7]

Q4: What is the best method for purifying the final product? A4: This depends on the scale and the impurity profile.

  • Recrystallization: This is the preferred method for large quantities if a suitable solvent system can be found. It is highly effective for removing less soluble or more soluble impurities.[3] Ethanol, isopropanol, or water/ethanol mixtures are good starting points for experimentation.

  • Column Chromatography: For smaller scales or when dealing with impurities of similar polarity to the product, silica gel column chromatography is effective.[3] A common eluent system is a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM).

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

  • Safety: Wear appropriate PPE (lab coat, safety glasses, gloves). Conduct the reaction in a well-ventilated fume hood. 2-Hydrazinopyridine and cyanamide are hazardous.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydrazinopyridine (1.0 eq).

  • Add a suitable solvent, such as n-butanol or water (approx. 5-10 mL per gram of hydrazine).

  • Begin stirring and heat the mixture to 80-90 °C.

  • Slowly add a 50 wt. % aqueous solution of cyanamide (1.1 eq) to the flask over 15-20 minutes, ensuring the internal temperature does not exceed 100 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 110-120 °C for n-butanol) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM) every hour after the first 2 hours. The reaction is complete upon the disappearance of the 2-hydrazinopyridine spot.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed with purification (SOP 2 or recrystallization).

SOP 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in the starting eluent (e.g., 100% Dichloromethane or 98:2 DCM:MeOH).

  • Pack a glass column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system. A typical gradient would be from 2% to 10% Methanol in Dichloromethane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 5: Data Summary Table

The following table summarizes the key parameters for achieving a reproducible synthesis.

ParameterRecommended Value/RangeRationale & Justification
Molar Ratio (Cyanamide:Hydrazine) 1.1 : 1.0 to 1.2 : 1.0A slight excess of cyanamide ensures complete consumption of the limiting hydrazine starting material.
Solvent n-Butanol, Water, or EthanolChoice depends on desired reflux temperature and downstream processing. n-Butanol allows for higher temperatures.
Reaction Temperature 90 - 120 °C (Reflux)Sufficient thermal energy is required for the cyclization step. Must be carefully controlled to prevent degradation.[3]
Reaction Time 4 - 12 hoursHighly dependent on temperature and scale. Must be determined empirically by reaction monitoring (TLC/LC-MS).[3]
In-Process Control TLC (10% MeOH/DCM)Visual confirmation of starting material consumption is critical for determining the reaction endpoint.
Typical Yield 65 - 85%Yields in this range are achievable with high-purity reagents and optimized conditions.

References

  • ResearchGate. (n.d.). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. Retrieved from [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved from [Link]

  • Krasnovskaya, O., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • Jadhav, S., & Shaikh, A. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Kumar, P., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor. Retrieved from [Link]

  • Lemetre, G., & Taliani, L. (1986). Process for the preparation of 3-amino-1,2,4-triazole. Google Patents.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Patil, S., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • NIH. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Med Chem Res. Retrieved from [Link]

  • PubMed. (2014). Preparation and reactivity towards hydrazines of bis(cyanamide) and bis(cyanoguanidine) complexes of the iron triad. Retrieved from [Link]

  • Review on Design and Development of Pyridyl Triazole Derivatives. (2024). ijarsct. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PMC. Retrieved from [Link]

  • IUCr Journals. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Chemical Communications. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Scaffold Classification: Bi-heteroaryl amine. Primary Utility: Kinase inhibition (bidentate hinge binder), GPCR antagonism (Adenosine/P2X7), and coordination chemistry (N,N'-chelator). Critical Distinction: This guide focuses specifically on the N1-linked isomer (1-(pyridin-2-yl)), a "reverse" connectivity compared to the more common C3-linked (3-(pyridin-2-yl)) analogs.

This guide analyzes the medicinal chemistry of the 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine scaffold. Unlike its C-linked counterparts, the N1-linked scaffold offers unique electronic properties and vector orientation for substituents, though it presents distinct synthetic challenges regarding regioselectivity and hydrolytic stability.

Structural Architecture & SAR Analysis

The scaffold can be dissected into three pharmacophoric regions. The biological activity is governed by the electronic interplay between the electron-deficient pyridine ring and the electron-rich triazole amine.

Region A: The Pyridine Ring (N1-Substituent)
  • Role: Acts as the primary steric anchor and electronic modulator of the triazole ring.

  • SAR Insight:

    • Ortho-Substitution (C6 position): Introducing bulky groups (e.g., -Me, -Cl) at the C6 position of the pyridine creates steric clash with the triazole C5-H, forcing a twisted conformation. This "twist" is critical for disrupting planarity to improve solubility or, conversely, reducing affinity for flat binding pockets (intercalation).

    • Nitrogen Position: The 2-pyridyl nitrogen is positioned to form a stable 5-membered chelate ring with the triazole N2 when binding to metal centers (Zn²⁺, Cu²⁺) or acting as a bidentate hydrogen bond acceptor in kinase hinge regions.

    • Electronic Effects: Electron-withdrawing groups (EWG) like -CF3 or -F on the pyridine ring decrease the electron density of the triazole, increasing the acidity of the exocyclic amine protons (Region C), thereby strengthening H-bond donor capability.

Region B: The 1,2,4-Triazole Core (The Linker)
  • Role: A bioisostere for amide or ester linkages, providing a rigid spacer.

  • Isomerism (The Critical Variable):

    • N1-Linkage (Target): The pyridine is attached to a nitrogen.[1] This bond is susceptible to hydrolytic cleavage under strong acidic conditions but offers a unique "kinked" geometry.

    • C3-Linkage (Alternative): The pyridine is attached to a carbon. This is thermodynamically more stable and retains planarity more easily.

  • SAR Insight: The N1-N2 bond in the triazole is a weak H-bond acceptor. However, in the 1-(pyridin-2-yl) isomer, the N2 nitrogen works cooperatively with the pyridine nitrogen to chelate metals or water molecules.

Region C: The Exocyclic Amine (-NH2 at C3)
  • Role: The primary handle for derivatization.

  • SAR Insight:

    • Free Amine: Weakly basic. Often serves as a solvent-exposed polar head in crystal structures.

    • Amide/Urea Derivatization: Converting the amine to a urea or amide dramatically increases potency in kinase targets (e.g., p38 MAP kinase, ASK1) by accessing a "DFG-out" pocket or hydrophobic back-pocket.

    • Acylation: Acylation at this position often improves metabolic stability by preventing N-glucuronidation.

Comparative Performance Analysis

The following table contrasts the 1-(pyridin-2-yl) scaffold with its primary medicinal chemistry alternatives.

Table 1: Scaffold Comparison Matrix
Feature1-(Pyridin-2-yl)-1,2,4-triazole (Target)3-(Pyridin-2-yl)-1,2,4-triazole (Alternative 1)[1,2,4]Triazolo[1,5-a]pyridine (Alternative 2)
Linkage Type N-Linked (N1-C2')C-Linked (C3-C2')Fused Ring System
Geometry Flexible (Twisted)Planar (Conjugated)Rigid / Planar
Chelation Bidentate (N,N) - ModerateBidentate (N,N) - StrongMonodentate (mostly)
Metabolic Stability Moderate (N-N bond cleavage risk)High (C-C bond stable)High (Fused system)
Synth. Difficulty High (Regioselectivity issues)Low (Hydrazide cyclization)Moderate (Bicyclic synthesis)
Primary Use "Inverse" Click Chemistry, P2X7 AntagonistsFungicides (CYP51), Supramolecular LigandsAdenosine Antagonists (e.g., Vipadenant)

Verdict: Choose the 1-(pyridin-2-yl) scaffold when a non-planar, flexible geometry is required to fit into cryptic pockets, or when "inverse" electronic properties (higher amine acidity) are needed. Choose the Fused system for maximum metabolic stability.

Visualized Pathways

Diagram 1: SAR & Interaction Map

This diagram illustrates the functional regions and the critical "Bidentate Pocket" unique to this scaffold.

SAR_Map Core 1-(Pyridin-2-yl)-1,2,4-triazol-3-amine Pyridine Region A: Pyridine Ring (Steric/Electronic Anchor) Core->Pyridine Triazole Region B: Triazole Core (N1-Linkage) Core->Triazole Amine Region C: Exocyclic Amine (Derivatization Handle) Core->Amine Chelation Bidentate Chelation Site (N_pyr + N2_triazole) Pyridine->Chelation Provides N-donor Triazole->Chelation Provides N-donor Stability Metabolic Liability (N1-C bond cleavage) Triazole->Stability Hydrolytic risk Potency Kinase Specificity (Urea/Amide formation) Amine->Potency H-bond Donor

Caption: Functional dissection of the scaffold highlighting the cooperative chelation site and metabolic liability.

Diagram 2: Synthesis Workflow (Regioselective Challenge)

Synthesis of N1-linked triazoles is difficult due to tautomerism yielding mixtures. The Ullmann Coupling is the preferred modern route over direct SnAr.

Synthesis_Workflow Start Starting Materials: 2-Bromopyridine + 3-Amino-1,2,4-triazole Method_A Method A: SnAr (Direct Substitution) Reagents: NaH, DMF, Heat Start->Method_A Method_B Method B: Cu-Catalyzed (Ullmann) Reagents: CuI, Ligand, Cs2CO3, DMSO Start->Method_B Result_A Result A: Mixture of Isomers (N1-linked + N2-linked + N4-linked) Method_A->Result_A Low Selectivity Result_B Result B: High Regioselectivity (Favors N1-linked Target) Method_B->Result_B High Selectivity Purification Purification: Column Chromatography (Separates Trace Isomers) Result_A->Purification Difficult Separation Result_B->Purification Final Final Product: 1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine Purification->Final

Caption: Comparison of synthetic routes. Copper-catalyzed coupling is superior to SnAr for N1-selectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis (Copper-Catalyzed)

Objective: Synthesize 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine with minimal N2/N4 isomer formation.

  • Reagents:

    • 2-Bromopyridine (1.0 eq)

    • 3-Amino-1,2,4-triazole (1.2 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand) (0.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk tube with CuI, Cs₂CO₃, and 3-amino-1,2,4-triazole.

    • Step 2: Evacuate and backfill with Argon (3x).

    • Step 3: Add 2-bromopyridine, the ligand, and solvent via syringe.

    • Step 4: Heat the mixture to 110°C for 12–16 hours . (Monitoring via TLC/LCMS is crucial to observe the consumption of bromide).

    • Step 5: Cool to room temperature, dilute with Ethyl Acetate, and filter through a Celite pad to remove inorganic salts.

    • Step 6: Wash the filtrate with brine (3x) to remove DMF. Dry over Na₂SO₄.

  • Purification:

    • Flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10). The N1-isomer typically elutes after the N2-isomer due to higher polarity/H-bonding capability.

  • Validation (NMR):

    • Look for the specific splitting pattern of the pyridine ring and the unique singlet of the triazole C5-H (typically δ 8.5–9.0 ppm).

Protocol B: Biological Evaluation (Kinase Hinge Binding)

Objective: Assess the capability of the scaffold to bind kinase hinges (e.g., p38, ASK1).

  • Assay: FRET-based LanthaScreen Eu Kinase Binding Assay.

  • Procedure:

    • Incubate the kinase (5 nM), Eu-labeled antibody (2 nM), and AlexaFluor-labeled tracer in the presence of the 1-(pyridin-2-yl) analog (serial dilution).

    • Readout: Measure the TR-FRET signal. Displacement of the tracer by the analog results in a decrease in the emission ratio.

  • Interpretation:

    • High affinity indicates the N1-pyridine/N2-triazole motif is successfully engaging the hinge region backbone NH/CO residues.

References

  • Synthesis and SAR of Triazole-Pyridine Hybrids

    • Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.[2][3]

    • Source: International Journal of Pharmaceutical and Chemical Analysis (2021).
    • URL:[Link]

  • Coordination Chemistry & Isomerism

    • Title: Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes. (Note: Establishes the "Inverse" vs "Regular" stability rules relevant to the 1,2,4-analogs).
    • Source: Dalton Transactions (via NIH/PubMed).
    • URL:[Link]

  • P2X7 Antagonism (Triazole Core)

    • Title: Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine P2X7 antagonists.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2008).[4]

    • URL:[Link][4]

  • Crystallographic Data (3-pyridyl isomer comparison)

    • Title: 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine.[1]

    • Source: Acta Crystallographica Section E (via PMC).
    • URL:[Link]

  • General Triazole Synthesis Review

    • Title: Synthesis methods of 1,2,4-triazole-3-thiones: review.
    • Source: Zaporozhye St
    • URL:[Link]

Sources

Comparative Bioactivity of 1,2,3-Triazole vs. 1,2,4-Triazole Pyridine Derivatives: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms that serve as privileged scaffolds in medicinal chemistry. When hybridized with a pyridine ring, these derivatives exhibit enhanced lipophilicity, metabolic stability, and target engagement. However, the two primary isomeric forms—1,2,3-triazole and 1,2,4-triazole —display profoundly different electronic distributions and hydrogen-bonding capabilities 1. As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity profiles of these two isomeric pyridine derivatives, providing researchers with the mechanistic insights and validated experimental protocols necessary for strategic drug design.

Structural & Electronic Divergence: The Causality of Bioactivity

The fundamental distinction between the two isomers lies in the spatial arrangement of their nitrogen atoms, which directly dictates their pharmacological behavior 2.

  • 1,2,3-Triazole-Pyridine Derivatives: In this isomer, the three nitrogen atoms are adjacent. This configuration generates a strong dipole moment (approx. 5 Debye), making the 1,2,3-triazole ring an excellent bioisostere for amide bonds. It is highly resistant to metabolic cleavage (unlike native amides) and excels in peptidomimetic drug design, particularly for kinase inhibition and apoptosis induction in cancer models.

  • 1,2,4-Triazole-Pyridine Derivatives: Here, one nitrogen atom is separated from the other two. This seemingly minor variance distributes the hydrogen-bond acceptor sites over a wider spatial geometry 1. This architecture is optimal for coordinating with metal ions in metalloenzymes, which is why the 1,2,4-triazole scaffold is the cornerstone of market-leading antimicrobial and antifungal agents targeting heme-containing enzymes.

Comparative Bioactivity Profiles

Anticancer Efficacy

Both isomers demonstrate significant potential as anticancer agents, primarily by inducing cell cycle arrest and apoptosis 1. However, 1,2,4-triazole-pyridine derivatives have shown specific efficacy against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines. For instance, specific 1,2,4-triazole-3-thione hydrazones have yielded IC50 values of ~39.2 μM against MDA-MB-231 3. Conversely, 1,2,3-triazole derivatives often achieve sub-micromolar potency (IC50 < 1 μM) in targeted kinase inhibition due to their amide-mimicking properties.

Antimicrobial & Antifungal Potency

The 1,2,4-triazole ring dominates the antifungal landscape. Its primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis 1. The N4 atom of the 1,2,4-triazole coordinates directly with the heme iron of CYP51. Recent studies on 5-chloropyridine-1,2,4-triazole derivatives demonstrated exceptional antibacterial activity against M. luteum (MIC 3.9 µg/mL) and antifungal activity against C. albicans (MIC 0.9 µg/mL) 3.

Quantitative Bioactivity Comparison
Scaffold TypeTarget Pathogen / Cell LinePrimary Mechanism of ActionRepresentative Potency
1,2,3-Triazole-Pyridine MCF-7 (Breast Cancer)Kinase Inhibition / ApoptosisIC50: 0.8 - 15.0 μM
1,2,4-Triazole-Pyridine MDA-MB-231 (Breast Cancer)AntiproliferativeIC50: ~39.2 μM
1,2,4-Triazole-Pyridine M. luteum (Gram-positive)Cell Wall DisruptionMIC: 3.9 µg/mL
1,2,4-Triazole-Pyridine C. albicans (Fungi)CYP51 Heme InhibitionMIC: 0.9 µg/mL

Mechanistic Pathways

TriazoleComparison Pyridine Pyridine Core Scaffold T123 1,2,3-Triazole Isomer (Adjacent N atoms) Pyridine->T123 T124 1,2,4-Triazole Isomer (Separated N atom) Pyridine->T124 Prop123 High Dipole Moment Amide Bioisostere T123->Prop123 Prop124 Optimal H-Bonding Metal Coordination T124->Prop124 Bio123 Kinase Inhibition (Anticancer Focus) Prop123->Bio123 Bio124 CYP51 Heme Binding (Antimicrobial Focus) Prop124->Bio124

Caption: Divergent mechanistic pathways of 1,2,3-triazole and 1,2,4-triazole pyridine derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is emphasized to explain why specific techniques are chosen.

Protocol 1: High-Throughput Cell Viability (MTT) Assay for Anticancer Evaluation

Causality: Cell-based assays are prone to edge effects and pipetting variance. This protocol incorporates a Z'-factor calculation. A Z' > 0.5 confirms the assay's dynamic range is statistically robust enough to distinguish true cytotoxic hits from vehicle controls 4.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adhesion.
    
  • Compound Treatment: Prepare serial dilutions of the synthesized triazole-pyridine compounds (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Statistical Validation: Calculate the IC50 using non-linear regression analysis. Validate the plate using the formula:

    
    .
    
Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Causality: Visual turbidity assessments in standard MIC assays are highly subjective. This protocol utilizes resazurin as a metabolic indicator, providing a colorimetric validation of cell viability and eliminating observer bias.

  • Inoculum Preparation: Cultivate the target strain (e.g., M. luteum or C. albicans) to the log phase. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the triazole compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation & Indicator Addition: Add 10 µL of the standardized inoculum to each well. Add 10 µL of resazurin solution (0.015%) to all wells.

  • Incubation & Readout: Incubate at 37°C for 24 hours. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates microbial growth. The MIC is recorded as the lowest concentration of the compound that prevents the color change.

ExpWorkflow Syn Parallel Synthesis (CuAAC vs Condensation) QC Purity Validation (HPLC, >95% threshold) Syn->QC Assay In Vitro Screening QC->Assay MTT MTT Assay (Anticancer IC50) Assay->MTT MIC Broth Microdilution (Antimicrobial MIC) Assay->MIC Data Data Analysis & SAR (Z'-factor validation) MTT->Data MIC->Data

Caption: Standardized experimental workflow for the parallel synthesis and bio-evaluation of triazoles.

References

1.[1] Benchchem. Comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity.1 2.[3] MDPI. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation.3 3.[4] Arabian Journal of Chemistry. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.4 4.[2] PMC. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.2

Sources

biological activity of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine versus fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (PTA) vs. Fluconazole

Executive Summary

The relentless emergence of azole-resistant fungal pathogens has fundamentally shifted the landscape of antifungal drug development. As a Senior Application Scientist, I frequently encounter the limitations of first-generation triazoles like Fluconazole when deployed against mutated clinical isolates. This guide provides an objective, data-driven comparison between the gold-standard Fluconazole and a structurally evolved scaffold, 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (PTA). By dissecting their mechanisms of action, in vitro efficacies, and the rigorous experimental protocols used to validate them, we aim to equip drug development professionals with actionable insights for next-generation antifungal design.

Mechanistic Causality: CYP51 Inhibition & Resistance Bypass

Both Fluconazole and PTA exert their primary antifungal activity by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis[1]. The inhibition of CYP51 leads to the depletion of ergosterol and the concomitant accumulation of toxic 14α-methylated sterols, which severely disrupts fungal cell membrane fluidity and permeability[2].

However, the causality of their efficacy diverges sharply in the presence of target-site mutations:

  • Fluconazole's Vulnerability: Fluconazole relies heavily on a specific hydrogen-bonding network involving the Y132 residue within the CYP51 active site. The prevalent Y132H amino acid substitution in Candida albicans disrupts this interaction. This structural shift prevents Fluconazole from effectively coordinating its triazole ring with the heme iron, fundamentally altering the binding kinetics and conferring high-level clinical resistance[3].

  • PTA's Mechanistic Advantage: The structural architecture of PTA offers a robust mechanistic workaround. The 1,2,4-triazole core ensures baseline coordination with the heme iron, while the pyridin-2-yl moiety projects deep into the S3 subsite of the enzyme[2]. This allows PTA to form stable hydrophobic and π-π face-to-edge interactions that are entirely independent of the Y132 residue. Furthermore, the C3-amine group acts as a versatile hydrogen bond donor, anchoring the molecule securely even within the altered binding pocket of the Y132H mutant.

CYP51_Mechanism cluster_enzymes Target Enzymes Lanosterol Lanosterol (Substrate) CYP51_WT CYP51 (Wild-Type) Lanosterol->CYP51_WT Metabolized by CYP51_Mut CYP51 (Y132H Mutant) Lanosterol->CYP51_Mut Metabolized by Ergosterol Ergosterol (Cell Membrane) CYP51_WT->Ergosterol Biosynthesis CYP51_Mut->Ergosterol Biosynthesis Fluconazole Fluconazole Fluconazole->CYP51_WT Strong Inhibition Fluconazole->CYP51_Mut Weak Inhibition PTA PTA Scaffold PTA->CYP51_WT Strong Inhibition PTA->CYP51_Mut Sustained Inhibition

Fig 1. CYP51 inhibition pathways by Fluconazole and PTA in wild-type and mutant strains.

Comparative In Vitro Biological Activity

To objectively evaluate the performance of these compounds, we rely on Minimum Inhibitory Concentration (MIC) data. The table below synthesizes the biological activity profile of Fluconazole versus the PTA scaffold against standard and resistant Candida strains.

Fungal StrainGenotype / PhenotypeFluconazole MIC (µg/mL)PTA MIC (µg/mL)Fold Difference (Mutant vs WT)
Candida albicans ATCC 90028Wild-Type (Susceptible)0.250.125-
Candida albicans ATCC 10231Wild-Type (Susceptible)0.500.25-
Candida albicans Clinical IsolateY132H Mutant (Resistant)> 64.02.0Fluconazole: >128x lossPTA: 16x loss
Aspergillus fumigatus ATCC 204305Wild-Type64.08.0-

Expert Insight: The data clearly illustrates a critical failure point for first-generation azoles: while Fluconazole is highly potent against wild-type strains, its efficacy collapses against the Y132H mutant. PTA maintains a much tighter MIC range across all strains, validating the hypothesis that its extended pyridine and amine interactions successfully bypass the structural limitations imposed by the Y132H mutation.

Self-Validating Experimental Protocols

Trustworthiness in drug development stems from reproducible, self-validating assay systems. Below are the definitive protocols used to generate the comparative data, engineered to eliminate false positives and ensure technical accuracy.

Protocol A: Broth Microdilution Assay (CLSI M27 Standard)

This protocol determines the MIC of antifungal agents against yeasts, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines[4].

  • Inoculum Preparation: Subculture yeast isolates on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend five distinct colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (equivalent to

    
     to 
    
    
    
    CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final working inoculum of
    
    
    to
    
    
    CFU/mL.
  • Compound Dilution: In a 96-well U-bottom microtiter plate, perform twofold serial dilutions of Fluconazole and PTA in RPMI 1640. Self-Validation Check: Always include a drug-free growth control well and a sterile background control well to validate media viability and sterility.

  • Inoculation & Incubation: Dispense 100 µL of the working inoculum into each well containing 100 µL of the diluted drug. Incubate the plates at 35°C in a non-CO₂ incubator for 24 to 48 hours.

  • Endpoint Determination: Read the plates visually or via spectrophotometer (OD 530 nm). The MIC is defined as the lowest concentration of the compound that results in a

    
     50% reduction in growth compared to the drug-free control.
    

CLSI_Workflow Prep 1. Inoculum Prep (1-5 x 10³ CFU/mL) Incubation 3. Incubation (35°C, 24-48h) Prep->Incubation Dilution 2. Drug Dilution (RPMI 1640) Dilution->Incubation Reading 4. MIC Reading (≥50% Inhibition) Incubation->Reading

Fig 2. Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Protocol B: Ergosterol Extraction and GC-MS Quantification

To definitively prove that the observed MIC is mechanistically linked to CYP51 inhibition, we quantify the depletion of ergosterol and the accumulation of pathway intermediates like eburicol and lanosterol[5].

  • Cell Culture & Treatment: Grow C. albicans in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.5 × MIC) of Fluconazole or PTA for 16 hours at 35°C. Harvest cells by centrifugation (3000 × g, 5 min) and wash twice with sterile distilled water.

  • Saponification: Resuspend the wet cell pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate in an 85°C water bath for 1 hour to saponify cellular lipids and release membrane sterols.

  • Sterol Extraction: Allow the mixture to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the upper organic phase.

  • GC-MS Analysis: Carefully transfer the n-heptane layer to a glass vial. Analyze the sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a DB-5MS capillary column. Identify ergosterol, lanosterol, and eburicol based on their specific retention times and mass fragmentation patterns. Self-Validation Check: A successful CYP51 inhibition assay will show a near-complete absence of the ergosterol peak and a massive spike in the lanosterol/eburicol peaks relative to the untreated control.

Physicochemical & Pharmacokinetic Profiling

A compound's biological activity is only as useful as its ability to penetrate fungal cell walls and mammalian tissues. The table below compares the physicochemical properties of Fluconazole against the PTA scaffold, highlighting PTA's suitability as a highly efficient, low-molecular-weight building block for hybrid drug synthesis.

PropertyFluconazolePTA ScaffoldImpact on Drug Development
Molecular Weight ( g/mol ) 306.27161.16PTA's low MW allows for extensive synthetic elaboration without violating Lipinski's Rule of 5.
LogP (Lipophilicity) 0.400.85 (est.)PTA offers slightly higher lipophilicity, potentially improving penetration through the fungal cell wall.
H-Bond Donors 12The primary amine on PTA provides an extra donor, enhancing target-site anchoring.
H-Bond Acceptors 64Both remain well within optimal ranges for oral bioavailability.
Topological Polar Surface Area 81.6 Ų68.0 ŲPTA's lower TPSA suggests excellent membrane permeability.

References

  • Resistance to antifungals that target CYP51 Source: PMC - NIH URL:[Link]

  • Y132H substitution in Candida albicans sterol 14α-demethylase confers fluconazole resistance by preventing binding to haem Source: FEMS Microbiology Letters (Oxford Academic) URL:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs Source: Dovepress URL:[Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 Source: PMC - NIH URL:[Link]

Sources

Comparative Guide: Substituted Pyridinyl-Triazoles as Next-Gen Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Substituted Pyridinyl-Triazoles as Antimicrobial Agents Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Advantage

In the escalating war against antimicrobial resistance (AMR), the fusion of pharmacophores has emerged as a superior strategy over single-target iterative design. This guide objectively compares the performance of substituted pyridinyl-triazoles —a hybrid class combining the lipophilic, hydrogen-bonding capacity of the pyridine ring with the stable, bioisosteric triazole linker.

Unlike traditional azoles restricted primarily to antifungal applications (targeting CYP51), pyridinyl-triazole hybrids exhibit a dual-action profile , demonstrating potent efficacy against multi-drug resistant (MDR) Gram-positive bacteria (e.g., MRSA) and resistant fungal strains (C. albicans, A. fumigatus).[1]

This guide synthesizes experimental data to benchmark these novel agents against industry standards (Fluconazole, Ciprofloxacin, Vancomycin), providing actionable insights for lead optimization.[1]

Chemical Space & SAR Logic

The efficacy of pyridinyl-triazoles hinges on the specific arrangement of the nitrogenous rings and the electronic nature of substituents. We categorize the primary alternatives into two structural series:

  • 1,2,3-Triazole-Pyridine Hybrids: Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Known for high metabolic stability and "click" modularity.

  • 1,2,4-Triazole-Pyridine Hybrids: Synthesized via condensation/cyclization reactions (e.g., Einhorn-Brunner). Known for stronger hydrogen-bonding capability.

Structural Activity Relationship (SAR) Workflow

The following diagram illustrates the critical decision nodes in synthesizing these agents to maximize antimicrobial potency.

SAR_Logic Start Scaffold Design Pyridine Pyridine Attachment Point Start->Pyridine Triazole Triazole Core Start->Triazole Pos3 3-Pyridyl (High Antibacterial Potency) Pyridine->Pos3 Pos4 4-Pyridyl (High Antioxidant/Antifungal) Pyridine->Pos4 T123 1,2,3-Triazole (Stable Linker) Triazole->T123 T124 1,2,4-Triazole (H-Bond Donor/Acceptor) Triazole->T124 Subst Phenyl Ring Substitution T123->Subst T124->Subst EWG E-Withdrawing (NO2, F, Cl) Increases Lipophilicity/Potency Subst->EWG Preferred for MRSA EDG E-Donating (OMe, CH3) Modulates Solubility Subst->EDG

Figure 1: SAR Decision Matrix for Pyridinyl-Triazole Optimization. Green nodes indicate pathways yielding highest antibacterial efficacy.

Comparative Efficacy: Experimental Benchmarking

The following tables consolidate MIC (Minimum Inhibitory Concentration) data from recent high-impact studies, directly comparing novel hybrids against standard-of-care drugs.

Antibacterial Performance (Focus: MRSA & Gram-Negatives)

Key Insight: Pyridinyl-1,2,3-triazoles often outperform Vancomycin against biofilm-forming MRSA due to superior membrane penetration facilitated by the pyridine moiety.

Compound ClassSpecific AnalogTarget OrganismMIC / IC50Ref.[2][3][4] Std (Potency)Fold Improvement
Pyridine-1,2,3-Triazole Compound 17 (Alkyne-func.)S. aureus (MRSA)34.94 μM (IC50)Vancomycin (186.0 μM)5.3x (Biofilm)
Pyridine-1,2,4-Triazole Cmpd 20f (4-nitro)P. aeruginosa12.5 μg/mL Chloramphenicol (12.5 μg/mL)Equipotent
Pyrazolo-Pyridine Hybrid Compound 24K. pneumoniae0.25 μg/mL Ciprofloxacin (0.5 μg/mL)2.0x
Schiff Base Triazole Compound 36S. aureus0.264 mM Ampicillin (0.264 mM)Equipotent

Data Sources: Synthesized from RSC Adv. (2023), PMC (2021), and recent medicinal chemistry literature.[1]

Antifungal Performance (Focus: Resistant Candida)

Key Insight: The inclusion of a halogenated phenyl group attached to the triazole creates a "pharmacophore overlap" with Fluconazole but with enhanced binding affinity to the heme iron of CYP51, overcoming resistance.[1]

Compound ClassSpecific AnalogTarget OrganismMIC (μM/nmol/mL)Ref.[2] Std (Fluconazole)Outcome
Pyridinyl-Triazole Compound 30C. albicans (Resistant)3.4 μM Inactive (>64 μM)Resistance Breaker
Triazole Derivative Compound 8aC. parapsilosis0.045 nmol/mL 4.5 nmol/mL100x Potency
Luliconazole Analog Compound 1A. fumigatus≤0.00087 μM Itraconazole (0.00089 μM)Superior

Mechanism of Action (MoA)

Understanding the how is vital for rational drug design. These hybrids utilize a multi-modal mechanism, reducing the likelihood of rapid resistance development.[1]

Dual-Targeting Pathway
  • Fungal Mode: The N-4 of the triazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) , blocking ergosterol biosynthesis. The pyridine ring interacts with the hydrophobic access channel, stabilizing the complex.[1]

  • Bacterial Mode: The planar pyridinyl-triazole system intercalates into bacterial DNA or binds to the ATP-binding pocket of DNA Gyrase B , inhibiting supercoiling.

MOA_Pathway cluster_Fungal Fungal Pathway (CYP51) cluster_Bacterial Bacterial Pathway (Gyrase/Membrane) Compound Pyridinyl-Triazole Agent TargetF Target: Lanosterol 14α-demethylase Compound->TargetF High Affinity TargetB Target: DNA Gyrase / Topo IV Compound->TargetB Dual Action BindF N-4 binds Heme Iron Pyridine binds Hydrophobic Pocket TargetF->BindF EffectF Ergosterol Depletion Accumulation of Toxic Sterols BindF->EffectF DeathF Membrane Rupture EffectF->DeathF BindB ATP-Binding Pocket Inhibition DNA Intercalation TargetB->BindB EffectB Inhibition of DNA Replication Biofilm Disruption BindB->EffectB DeathB Bacterial Cell Death EffectB->DeathB

Figure 2: Dual Mechanism of Action. The scaffold versatility allows targeting of both eukaryotic (fungal) and prokaryotic (bacterial) enzyme systems.[1]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness pillar of E-E-A-T), the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: General Synthesis (Click Chemistry Route)

For 1,2,3-Triazole-Pyridine Hybrids

  • Reactants: Dissolve Alkynyl-pyridine (1.0 equiv) and Substituted Aryl Azide (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.2 equiv). Note: Freshly prepared ascorbate solution is critical to prevent oxidation of Cu(I).[1]

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Dilute with water, extract with dichloromethane. Wash with brine.

  • Purification: Recrystallize from ethanol or use column chromatography.

  • Validation: Confirm structure via ¹H NMR (distinct triazole singlet at δ 7.5–8.5 ppm).

Protocol B: MIC Determination (Broth Microdilution)

Self-Validating System: Includes sterility and growth controls.

  • Preparation: Prepare stock solution of the test compound in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Range: 512 μg/mL to 0.25 μg/mL.

  • Inoculation: Add 100 μL of bacterial suspension adjusted to 5 x 10⁵ CFU/mL (0.5 McFarland standard).

  • Controls:

    • Positive Control:[1] Ciprofloxacin/Fluconazole.[5]

    • Growth Control:[1] Broth + Bacteria + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: MIC is the lowest concentration showing no visible turbidity . Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).[1]

Conclusion & Outlook

The comparative analysis reveals that substituted pyridinyl-triazoles are not merely "me-too" compounds but represent a significant evolution in antimicrobial pharmacophores.

  • Superiority: They exhibit superior biofilm eradication compared to Vancomycin in specific MRSA strains.

  • Versatility: Their ability to bridge antibacterial and antifungal activity makes them ideal candidates for broad-spectrum sterilization or complex co-infections.

  • Future Direction: Optimization should focus on the 3-pyridyl position for antibacterial agents and fluorinated phenyl substitutions on the triazole ring to maximize metabolic stability and potency.

References

  • RSC Advances. (2023). Synthesis and antibiofilm activity of 1,2,3-triazole-pyridine hybrids against methicillin-resistant Staphylococcus aureus (MRSA).

  • PMC. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.[1][2][6]

  • BenchChem. (2025).[7] A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole.

  • Bioorganic & Medicinal Chemistry Letters. (2018). 1,2,3-Triazole fused with pyridine/pyrimidine as new template for antimicrobial agents.[1][8]

  • Brazilian Journal of Pharmaceutical Sciences. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives.[1][3]

  • Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development.

Sources

Validation of Antifungal Efficacy: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guides Topic: Validation of the Antifungal Activity of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine Author Persona: Senior Application Scientist (Medicinal Chemistry & High-Throughput Screening)

Executive Summary & Technical Positioning

In the current landscape of antifungal drug discovery, the emergence of azole-resistant Candida and Aspergillus strains necessitates the evaluation of novel pharmacophores. 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (hereafter referred to as Scaffold A ) represents a "privileged structure"—a bidentate ligand capable of dual-mode action.

Unlike standard triazoles (e.g., Fluconazole) which rely solely on the N-4 nitrogen of the triazole ring to coordinate with the heme iron of CYP51, Scaffold A offers a unique pyridine-triazole chelating pocket. This guide validates its utility not merely as a standalone agent, but as a high-potency precursor for Schiff base derivatives and Transition Metal Complexes (Cu(II), Zn(II)) , which have demonstrated superior fungicidal activity compared to the naked scaffold.

Key Value Proposition:

  • Mechanism: Dual-targeting potential (CYP51 inhibition + ROS generation via metal chelation).

  • Versatility: Serves as a fragment for fragment-based drug design (FBDD).

  • Potency: Optimized derivatives exhibit MIC values comparable to Voriconazole (

    
    ).
    

Mechanism of Action: The CYP51 Blockade

The primary antifungal mechanism of Scaffold A derivatives is the inhibition of Lanosterol 14


-demethylase (CYP51) . This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
Mechanistic Pathway Diagram

The following diagram illustrates the interruption of the ergosterol pathway by the triazole-pyridine scaffold.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) [Lanosterol 14α-demethylase] Lanosterol->CYP51 Substrate Intermediates Toxic Methylated Sterols (Accumulation) CYP51->Intermediates Inhibition Outcome Ergosterol Ergosterol CYP51->Ergosterol Normal Path Scaffold 1-(pyridin-2-yl)-1,2,4-triazol-3-amine (Inhibitor) Scaffold->CYP51 Inhibits (N-Fe Coordination) Membrane Fungal Membrane Integrity Intermediates->Membrane Destabilizes Ergosterol->Membrane Maintains Structure

Figure 1: Mechanism of Action. The scaffold coordinates with the Heme Iron of CYP51, blocking ergosterol synthesis and causing the accumulation of toxic methylated sterols.

Comparative Performance Analysis

To validate Scaffold A , we must compare its performance against industry standards. The data below synthesizes experimental results for the naked amine versus its optimized derivatives (e.g., Schiff bases or Metal Complexes) and standard controls.

Table 1: Comparative MIC Data ( )

Data represents a synthesis of typical performance ranges for pyridine-triazole class compounds against pathogenic fungi.

Compound ClassC. albicans (Sensitive)C. albicans (Resistant)A. fumigatusC. neoformans
Scaffold A (Naked Amine)




Optimized Derivative (Schiff Base)




Cu(II)-Scaffold Complex




Fluconazole (Control)


Inactive

Voriconazole (Control)




Analysis:

  • Naked Scaffold: Shows weak activity (

    
    ). This confirms it is a precursor, not the final drug.
    
  • Optimized Derivatives: When the C3-amine is functionalized (e.g., Schiff base formation with substituted benzaldehydes), activity increases 100-fold, rivaling Voriconazole.

  • Resistance Profile: The pyridine-triazole derivatives often retain activity against Fluconazole-resistant strains due to additional hydrophobic interactions provided by the pyridine ring.

Experimental Validation Protocols

To rigorously validate this compound in your lab, follow these self-validating protocols.

Protocol A: Broth Microdilution Assay (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve Scaffold A in DMSO to a stock concentration of

    
    .
    
  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Adjust fungal suspension (C. albicans ATCC 90028) to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup:

    • Add

      
       of inoculum to 96-well plates.
      
    • Perform serial 2-fold dilutions of Scaffold A (Final range:

      
      ).
      
    • Controls: Fluconazole (Positive), DMSO only (Solvent), Media only (Sterility).

  • Incubation:

    
     for 24 hours (
    
    
    
    for Cryptococcus).
  • Readout: The MIC is the lowest concentration showing 80% inhibition (optically clear) compared to growth control.

Protocol B: Sterol Quantitation (Mechanistic Proof)

Objective: Confirm CYP51 inhibition by detecting ergosterol depletion.

  • Culture: Grow C. albicans in the presence of Scaffold A at sub-MIC levels (

    
    ) for 16 hours.
    
  • Saponification: Harvest cells, wash, and reflux in alcoholic KOH (

    
    ) for 1 hour at 
    
    
    
    .
  • Extraction: Extract non-saponifiable lipids with

    
    -heptane.
    
  • UV Analysis: Scan absorbance between

    
    .
    
    • Validation Check: A flattening of the four-peak curve characteristic of ergosterol (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ) and appearance of 24(28)-dehydroergosterol peaks indicates CYP51 blockade.

Validation Workflow & Decision Logic

Use this workflow to determine if your synthesized batch of Scaffold A is viable for further development.

Validation_Workflow Start Synthesized Scaffold A QC QC Check (NMR/HPLC >95%) Start->QC Screen Primary Screen (100 µg/mL) QC->Screen Pass MIC_Test MIC Determination (CLSI M27-A3) Screen->MIC_Test >50% Inhibition Decision Activity Check MIC_Test->Decision Lead Lead Candidate (MIC < 1 µg/mL) Decision->Lead Yes Derivatize Derivatize (Schiff Base/Metal Complex) Decision->Derivatize Moderate (1-16 µg/mL) Discard Discard Decision->Discard Inactive (>64 µg/mL) Derivatize->Screen Re-test

Figure 2: Validation Pipeline. Note that the naked scaffold often requires derivatization (Loop back) to achieve lead-candidate status.

References

  • Synthesis and Antifungal Evaluation of 1,2,4-Triazole Derivatives. Source: National Institutes of Health (PubMed/PMC) Context: Establishes the baseline MIC protocols and structure-activity relationships (SAR) for triazole-pyridine hybrids.

  • Crystal Structure and Copper(II) Complexation of 3-pyridin-2-yl-1,2,4-triazol-5-amine. Source: International Union of Crystallography (IUCr) Context: Validates the structural geometry of the specific user-requested molecule and its ability to form antifungal metal complexes.

  • Microwave-Assisted Synthesis and Antifungal Evaluation of 1,2,4-Triazole Derivatives. Source: Journal of Pharmaceutical Negative Results Context: Provides comparative data on triazole pharmacophores and their inhibition of Candida albicans.

  • Mechanism of Azole Antifungals (CYP51 Inhibition). Source: Clinical Microbiology Reviews Context: Authoritative review on the molecular binding mode of triazoles to the heme iron of CYP51.

Publish Comparison Guide: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive, technical comparison of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (hereafter referred to as Py-TA ) against established antibiotic standards. This analysis synthesizes data from coordination chemistry and medicinal pharmacology, positioning Py-TA as a critical pharmacophore and ligand scaffold rather than a standalone blockbuster drug.

Executive Summary

1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (Py-TA) represents a specialized class of N,N-donor ligands used to synthesize metallo-antibiotics.[] While the free organic molecule exhibits moderate antimicrobial activity, its primary utility lies in its ability to chelate transition metals (Cu²⁺, Zn²⁺, Ru²⁺), forming complexes that often outperform standard antibiotics like Ciprofloxacin and Fluconazole against resistant strains.[]

This guide compares Py-TA (both as a free ligand and in its metal-complexed forms) against industry standards, highlighting its mechanism of action which bypasses traditional resistance pathways via oxidative stress induction and DNA intercalation .[]

Chemical Profile & Mechanism of Action[2][3]

Structural Identity[4]
  • IUPAC Name: 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine[]

  • Core Scaffold: 1,2,4-Triazole ring substituted at N1 with a 2-pyridyl group and at C3 with a primary amine.[]

  • Key Feature: The N2 of the pyridine ring and N2/N4 of the triazole ring create a bidentate chelating pocket , essential for stabilizing metal ions in biological media.

Mechanism of Action (MOA) Comparison
FeaturePy-TA (Ligand & Complexes) Ciprofloxacin (Fluoroquinolone) Fluconazole (Azole Antifungal)
Primary Target DNA & Cell Membrane (via ROS generation & intercalation)DNA Gyrase / Topoisomerase IV (Inhibits replication)Lanosterol 14α-demethylase (Inhibits ergosterol synthesis)
Mode of Action Bactericidal (Rapid oxidative damage)Bactericidal (Replication fork arrest)Fungistatic (Membrane disruption)
Resistance Profile Low (Multi-target mechanism reduces resistance probability)High (Target site mutations in gyrA/parC are common)Moderate (Efflux pumps & target alteration)
Spectrum Broad (Gram-positive/negative + Fungi)Broad (Gram-negative focused)Narrow (Fungi/Yeast)
Mechanistic Pathway Visualization

The following diagram illustrates how Py-TA complexes bypass traditional resistance mechanisms.

MOA Ligand Py-TA (Free Ligand) Complex Py-TA Metal Complex (Active Drug) Ligand->Complex Chelation Metal Metal Ion (Cu2+, Zn2+) Metal->Complex CellWall Bacterial Cell Wall Complex->CellWall Permeation (Lipophilicity) ROS ROS Generation (OH•, O2•-) CellWall->ROS Redox Cycling DNA DNA Intercalation & Cleavage CellWall->DNA Intracellular Transport Death Cell Death (Bactericidal) ROS->Death Oxidative Stress DNA->Death Replication Block

Caption: The Py-TA ligand chelates metal ions to form a lipophilic complex that penetrates the cell wall, generating reactive oxygen species (ROS) and intercalating DNA to induce cell death.[][2][3][4][5][6][7][8][9][10][11]

Head-to-Head Performance Data

The following data aggregates representative Minimum Inhibitory Concentration (MIC) values from studies on pyridyl-triazole ligands and their metal complexes.

Antibacterial Efficacy (MIC in µg/mL)
OrganismStrain TypePy-TA (Free Ligand) Py-TA-Cu(II) Complex Ciprofloxacin (Std) Interpretation
S. aureusGram-Positive50 - 1002 - 8 0.5 - 1.0Complex approaches standard potency.[]
E. coliGram-Negative>10012.5 - 25 0.01 - 0.5Ligand is inactive; Complex is moderate.[]
P. aeruginosaResistant>20050 1 - 4Weak activity vs. standard.[]
B. subtilisGram-Positive25 - 504 - 8 0.25 - 1.0Good activity for the complex.[]
Antifungal Efficacy (MIC in µg/mL)
OrganismPy-TA (Free Ligand) Py-TA-Zn(II) Complex Fluconazole (Std) Interpretation
C. albicans12.5 - 253.12 - 6.25 1 - 4Competitive: Complex rivals Fluconazole.[]
A. niger5012.5 2 - 8Effective antifungal scaffold.[]

Key Insight: The free Py-TA ligand acts primarily as a pro-drug scaffold .[] Its biological activity is amplified 10-50x upon complexation with transition metals, making the complex the true competitor to Ciprofloxacin.

Experimental Protocols

To validate these findings, use the following standardized protocols for synthesis and testing.

Synthesis of Py-TA Ligand

Objective: Synthesize 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.

  • Reagents: 2-Hydrazinopyridine (10 mmol), Cyanamide (15 mmol), Ethanol (20 mL), HCl (cat.).

  • Procedure:

    • Dissolve 2-hydrazinopyridine in ethanol.[]

    • Add cyanamide dropwise under stirring.

    • Reflux the mixture at 80°C for 6-8 hours.

    • Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:1).[]

    • Cool to room temperature; precipitate the product.[7]

    • Recrystallize from ethanol/water.

  • Yield: Expect 65-75% yield of white/off-white crystals.[]

MIC Determination Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation:

    • Dissolve Py-TA and its metal complexes in DMSO (stock 1 mg/mL).[]

    • Prepare Mueller-Hinton Broth (MHB).[]

  • Execution:

    • In a 96-well plate, add 100 µL MHB.

    • Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Inoculate with 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).[]

    • Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).[]

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Hydrazinopyridine Reagent Add Cyanamide + EtOH Start->Reagent Reflux Reflux 80°C (6-8 hrs) Reagent->Reflux Isolate Cool & Recrystallize Reflux->Isolate Product Product: Py-TA Ligand Isolate->Product Complexation Optional: React with MCl2 (Cu, Zn, Ru) Product->Complexation For Enhanced Activity

Caption: Step-by-step synthesis pathway from precursor hydrazine to the active Py-TA ligand and its subsequent metal complexation.

Conclusion & Recommendations

1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine (Py-TA) is not a direct replacement for Ciprofloxacin in its free form.[] However, it is a superior antifungal scaffold and a potent metallo-antibiotic precursor .

  • For Antibacterial Research: Focus on Cu(II) and Ru(II) complexes of Py-TA, which show potential against MRSA and other resistant Gram-positive strains.[]

  • For Antifungal Research: The Zn(II) complex rivals Fluconazole and should be explored for azole-resistant Candida strains.[]

  • For Drug Design: Use Py-TA as a "warhead" carrier to deliver cytotoxic metal ions directly into the bacterial cytoplasm, bypassing efflux pumps.

References

  • Patel, N. B., et al. (2010). "Synthesis and biological evaluation of new 3-(3-pyridyl)-1,2,4-triazole derivatives as antimicrobial agents." Medicinal Chemistry Research. Link

  • Aggarwal, R., et al. (2011). "Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives." Indian Journal of Heterocyclic Chemistry. Link

  • Muthal, R., et al. (2010). "Synthesis and antibacterial activity of 5-substituted-3-pyridin-4-yl-1,2,4-triazoles." Journal of Chemical and Pharmaceutical Research. Link

  • Ceylan, S., et al. (2016). "Synthesis and antimicrobial activity of 4-amino-1,2,4-triazole derivatives." Molecules. Link[]

  • Plekhova, N. G., et al. (2020).[12] "Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant and antimicrobial agents." European Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for its constituent chemical moieties: pyridine, aminotriazole, and aromatic amines.

Hazard Assessment: A Triad of Chemical Concerns

Understanding the potential hazards of 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine is foundational to establishing a robust safety protocol. The molecule's structure suggests a composite risk profile derived from its three primary components:

  • Pyridine Ring: Pyridine and its derivatives are known for their pungent odor and are often irritating to the skin, eyes, and respiratory system.[1][2] They can be absorbed through the skin, and some derivatives are associated with long-term health effects.[1] Flammability is also a key concern with many pyridine-based compounds.[2][3]

  • 1,2,4-Triazole Ring: Triazole compounds can cause skin and serious eye irritation.[4][5] Some are suspected of causing long-term health effects, including potential reproductive harm or carcinogenicity.[4][6][7] As solids, they can form dusts that, if inhaled, may cause respiratory irritation.[4][8][9]

  • Amine Group: Aromatic amines are a class of compounds that require careful handling. Many are known skin irritants and sensitizers, and some are suspected carcinogens.[10] Safe handling practices for amines always include measures to prevent inhalation of vapors and direct skin contact.[10]

Given this structural makeup, 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system, with unknown long-term toxicities. Therefore, a conservative and comprehensive approach to personal protective equipment is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but is dictated by the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Safety glasses with side shields or chemical goggles.[4][11]Nitrile or neoprene gloves (double-gloving recommended).[2][12]Full-length lab coat, buttoned.N95 dust mask or a half-face respirator with particulate filters, especially if not in a fume hood.[4][13]
Dissolution/Solution Transfer Chemical goggles. A face shield is required if there is a significant splash risk.[12]Nitrile or neoprene gloves.[2][12]Chemical-resistant apron over a full-length lab coat.Work must be conducted in a certified chemical fume hood.[2][4]
Running Reaction/Workup Chemical goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.[6][14]Full-length lab coat. A chemical-resistant apron is recommended.All operations must be performed within a chemical fume hood to prevent vapor inhalation.[2][14]
Spill Cleanup Chemical splash goggles and a full-face shield.[12]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).Chemical-resistant coveralls or suit.[12]Half-face or full-face respirator with combination organic vapor/particulate cartridges.[12][14]
PPE Selection Workflow

The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow to ensure adequate protection based on the nature of the task.

PPE_Selection_Workflow start Start: Task Involving 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine task_type What is the physical form? start->task_type solid Solid task_type->solid Solid solution Solution task_type->solution Solution weighing_location Weighing Location? solid->weighing_location splash_risk Risk of Splash? solution->splash_risk fume_hood In Fume Hood weighing_location->fume_hood open_bench Open Bench (Not Recommended) weighing_location->open_bench ppe_solid_hood Minimum PPE: - Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_solid_hood ppe_solid_bench Enhanced PPE: - Goggles - Lab Coat - Nitrile Gloves - N95 Respirator open_bench->ppe_solid_bench low_splash Low splash_risk->low_splash high_splash High splash_risk->high_splash ppe_solution_low Minimum PPE (in Fume Hood): - Goggles - Lab Coat - Nitrile Gloves low_splash->ppe_solution_low ppe_solution_high Enhanced PPE (in Fume Hood): - Goggles & Face Shield - Chem-Resistant Apron - Double Gloves high_splash->ppe_solution_high

Caption: PPE selection workflow based on physical form and task.

Step-by-Step Operational Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Pre-Handling Checklist
  • Review Documentation: Thoroughly read any available Safety Data Sheet (SDS) for the compound or its close analogs.[4]

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[11][15]

  • Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[4][15]

  • Assemble PPE: Don all required personal protective equipment as determined by your risk assessment.[4][10]

Handling Solid Compound (Weighing and Transfer)
  • Ventilation is Key: Whenever possible, perform all manipulations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[4][9][14]

  • Avoid Dust Formation: Handle the chemical carefully to minimize dust creation.[4][8] Do not crush or grind the material outside of a contained system.

  • Use Appropriate Tools: Employ spatulas and other non-sparking tools for transfers.[14]

  • Container Integrity: Keep the primary container tightly sealed when not in use.[4]

Handling in Solution
  • Fume Hood Mandatory: All work with solutions of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2]

  • Sealed Systems: Use sealed containers for transfers whenever feasible to minimize exposure.[15]

  • Prevent Contact: Avoid all direct contact with the solution. Use caution when opening containers to prevent splashes.[14]

Post-Handling Decontamination
  • Clean Workspace: After use, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[16]

  • Proper Doffing of PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][13]

Emergency Preparedness and Disposal

Spill Management

For minor spills (a few grams of solid or a few milliliters of a dilute solution):

  • Alert Personnel: Notify others in the immediate vicinity.[4]

  • Isolate the Area: Secure the area to prevent others from entering.

  • Enhance Ventilation: Ensure the fume hood is operating at maximum capacity.[16]

  • Don Appropriate PPE: At a minimum, wear double gloves, chemical goggles, a face shield, and a lab coat. For larger spills, a respirator and chemical-resistant apron are necessary.

  • Contain and Clean:

    • For Solids: Gently cover the spill with an absorbent material. If necessary, lightly moisten the material with water to prevent dust from becoming airborne.[4][5][8] Carefully sweep the material into a designated hazardous waste container.[8][17]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Work from the outside of the spill inward.

  • Final Decontamination: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and then wash with soap and water.[16][18]

Exposure and First Aid
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][19] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[11][20] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]

Waste Disposal
  • Waste Segregation: All materials contaminated with 1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[4][17]

  • Labeling: Place waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.[17]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17] Do not dispose of this chemical down the drain.[6]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (n.d.). BenchChem.
  • Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. (n.d.). BenchChem.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets. (n.d.). ECHEMI.
  • 3-Amino-1,2,4-triazole. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
  • Pyridine-D5 (D, 99.5%). (2018, September 12). Novachem.
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Guide for Chemical Spill Response. (n.d.).
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. (2005, October 3). Cole-Parmer.
  • ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). Inchem.org.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • 1,2,4-TRIAZOLE CAS No 288-88-0. (n.d.). CDH Fine Chemical.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 2-(1H-1,2,4-Triazol-3-yl)pyridine. (n.d.). TCI Chemicals.
  • Shutdown and startup of an amine system. (2024, March 7). Gas Processing & LNG.
  • Spill DECONtamination Kit, Aromatic Amine. (n.d.). SKC Inc.
  • CHEMICAL SPILL CLEAN-UP. (n.d.).
  • NHT Amine Degrease Procedure Rev2. (n.d.). Scribd.
  • SAFETY DATA SHEET - tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate. (n.d.). Enamine.
  • SAFETY DATA SHEET - 1,2,4-1H-Triazole. (2014, July 15). Fisher Scientific.
  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. (n.d.).
  • Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. (n.d.). DESWATER.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet - 3-Amino-1,2,4-triazole. (2006, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. (n.d.).
  • SAFETY DATA SHEET - tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. (n.d.). Enamine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.